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  • Product: 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt
  • CAS: 1404373-75-6

Core Science & Biosynthesis

Foundational

Physicochemical properties of 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt

An In-depth Technical Guide to the Physicochemical Properties of 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt Abstract This technical guide provides a comprehensive analysis of the essential physicochemical prop...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt

Abstract

This technical guide provides a comprehensive analysis of the essential physicochemical properties of 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt, a heterocyclic compound of interest in modern medicinal chemistry. For professionals in drug discovery and development, a thorough understanding of a molecule's fundamental characteristics is a prerequisite for successful formulation, accurate bioassay interpretation, and prediction of in vivo performance. This document details the scientific rationale behind each property's assessment, provides validated experimental protocols for their determination, and synthesizes the data into a practical framework for researchers. We will explore solubility, pKa, lipophilicity, hygroscopicity, and thermal characteristics, grounding our discussion in authoritative methodologies and first principles.

Introduction: The Rationale for Comprehensive Characterization

The 4-(Oxetan-3-yl)piperazine moiety represents a confluence of privileged structural motifs in drug design. The piperazine ring is a ubiquitous scaffold known to impart favorable pharmacokinetic properties, while the oxetane group can serve as a polar metabolic soft spot or a hydrogen bond acceptor to enhance solubility and target engagement. The ditrifluoroacetic acid (TFA) salt form is common for synthetic peptides and small molecules, often resulting from purification via reverse-phase chromatography.[1][2]

However, the TFA counterions are not inert passengers; they significantly influence the compound's behavior.[1] Issues such as hygroscopicity, altered solubility, and even direct biological effects of the TFA moiety necessitate a full physicochemical workup.[1] This guide establishes a robust framework for characterizing this specific salt, enabling researchers to de-risk development and ensure data integrity.

Molecular Profile

A foundational understanding begins with the molecule's basic identity.

Figure 1: Chemical Structure of 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt.

Table 1: Core Molecular Identifiers

PropertyValueSource
Chemical Formula C₁₁H₁₆F₆N₂O₅[3]
Molecular Weight 370.25 g/mol [3]
Free Base Formula C₇H₁₄N₂O[4]
Free Base MW 142.20 g/mol [4]
CAS Number (Salt) Not available-
CAS Number (Free Base) 1254115-22-4[5]

Dissociation Constant (pKa)

3.1 Scientific Significance The pKa dictates the ionization state of a molecule at a given pH. For 4-(Oxetan-3-yl)piperazine, a diprotic base, two pKa values are critical. They determine its solubility, membrane permeability, and receptor-binding interactions, which are predominantly charge-dependent. Understanding the pKa is essential for designing relevant in vitro assays, interpreting ADME (Absorption, Distribution, Metabolism, and Excretion) data, and selecting appropriate formulation strategies.[6]

3.2 Expected Behavior Piperazine itself has two pKa values, typically around 9.7 and 5.4.[7] The substitution of an oxetane group on one nitrogen is expected to lower both pKa values due to the electron-withdrawing inductive effect of the oxygen atom. The N-alkylation of piperazines generally reduces basicity.[8] We can therefore predict two pKa values, pKa1 likely in the range of 8.5-9.5 (for the protonated secondary amine) and pKa2 likely in the range of 4.0-5.0 (for the protonated tertiary amine).

pKa_States cluster_0 pH < pKa2 cluster_1 pKa2 < pH < pKa1 cluster_2 pH > pKa1 Diprotonated Diprotonated (BH₂²⁺) Predominant Species Monoprotonated Monoprotonated (BH⁺) Predominant Species Diprotonated->Monoprotonated pKa2 Neutral Neutral (B) Predominant Species Monoprotonated->Neutral pKa1

Figure 2: Ionization states of 4-(Oxetan-3-yl)piperazine as a function of pH.

3.3 Experimental Protocol: Potentiometric Titration This method is the gold standard for pKa determination, measuring the change in pH of a solution upon the addition of a titrant.[9]

  • Preparation: Accurately weigh ~5-10 mg of the ditrifluoroacetic acid salt and dissolve in 20 mL of 0.15 M KCl (to maintain constant ionic strength).

  • Instrumentation: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

  • Acidification: Add a known excess of standardized 0.1 M HCl to fully protonate the piperazine nitrogens.

  • Titration: Titrate the solution with standardized, carbonate-free 0.1 M NaOH, adding small, precise volumes (e.g., 0.02 mL increments). Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The two equivalence points are identified from the inflection points of the titration curve. The pKa values are determined from the pH at the half-equivalence points. Alternatively, use specialized software to calculate the pKa values from the derivative of the titration curve.

Aqueous Solubility

4.1 Scientific Significance Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[10][11] For a salt of a basic compound, solubility is highly pH-dependent. The formation of a TFA salt is intended to enhance solubility compared to the free base. However, salts of weak bases can disproportionate in solution, precipitating the less soluble free base if the pH rises above a critical point known as pHmax.[12] Characterizing this behavior is paramount for preventing failed formulations.

4.2 Experimental Protocol: pH-Solubility Profiling This protocol determines the thermodynamic equilibrium solubility across a range of physiologically relevant pH values.

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Sample Preparation: Add an excess of the 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt to vials containing each buffer (e.g., 5-10 mg/mL). Ensure solid material remains undissolved.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., >14,000 rpm) to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute with an appropriate mobile phase, and analyze the concentration using a validated HPLC-UV method.

  • pH Measurement & Solid Phase Analysis: Measure the final pH of each slurry. The remaining solid should be analyzed by techniques like XRPD (X-ray Powder Diffraction) to check for any phase changes or disproportionation to the free base.[11][13]

Lipophilicity (LogP / LogD)

5.1 Scientific Significance Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its ability to cross biological membranes. It is expressed as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) for all ionic species at a specific pH.[14] For an ionizable molecule like our target, LogD is the more physiologically relevant parameter. An optimal LogD (typically between 1 and 3) is often sought for oral drug candidates to balance solubility with membrane permeability.

5.2 Expected Behavior The free base, 1-(Oxetan-3-yl)piperazine, has a computed XLogP3 value of -0.7, suggesting it is quite hydrophilic.[4] This is expected due to the polar oxetane and the two basic nitrogen atoms. The LogD at physiological pH (7.4) will be significantly lower (more negative) than the LogP because the molecule will be predominantly in its monoprotonated, more water-soluble form.

5.3 Experimental Protocol: Shake-Flask Method for LogD₇.₄ This classic method directly measures the partitioning of the compound between n-octanol and an aqueous buffer.[15]

  • Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing and allowing them to separate overnight.

  • Stock Solution: Prepare a stock solution of the compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine equal volumes of the pre-saturated n-octanol and the pre-saturated aqueous stock solution (e.g., 2 mL of each).

  • Equilibration: Shake the vial vigorously for 1-3 hours to allow for complete partitioning, then let the phases separate completely (centrifugation may be required).

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a validated HPLC-UV method.[16]

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])

Hygroscopicity

6.1 Scientific Significance Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[] For pharmaceutical solids, moisture uptake can lead to significant problems, including chemical degradation (hydrolysis), changes in crystal form, and poor powder flow during manufacturing.[18][19] TFA salts are notoriously prone to being hygroscopic.[1] Assessing this property is crucial for determining appropriate handling, packaging, and storage conditions.[19]

6.2 Experimental Protocol: Dynamic Vapor Sorption (DVS) DVS analysis provides a precise and automated way to measure moisture uptake as a function of relative humidity (RH).[20][21]

  • Sample Preparation: Place a small, accurately weighed amount of the compound (5-15 mg) onto the DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved.

  • Sorption/Desorption Isotherm: Program the instrument to increase the RH in stepwise increments (e.g., 10% steps from 0% to 90% RH) and then decrease it back to 0%. At each step, the instrument holds the RH constant until the sample weight equilibrates.

  • Data Analysis: Plot the change in mass (%) versus the RH. The resulting isotherm reveals the extent and reversibility of water sorption. The material can then be classified according to established standards (e.g., European Pharmacopoeia).[21]

Table 2: European Pharmacopoeia Hygroscopicity Classification [21]

Classification% Weight Increase (at 25°C, 80% RH)
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid

Summary & Overall Characterization Workflow

The physicochemical characterization of a new chemical entity is a multi-step, logical process. The workflow below illustrates how these individual assessments integrate into a cohesive strategy.

Workflow Start Start: 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt Identity 1. Identity & Purity (LC-MS, NMR) Start->Identity pKa 2. pKa Determination (Potentiometric Titration) Identity->pKa Hygro 5. Hygroscopicity (Dynamic Vapor Sorption) Identity->Hygro Solubility 3. pH-Solubility Profile (Equilibrium Solubility) pKa->Solubility LogD 4. Lipophilicity (LogD at pH 7.4) Solubility->LogD Profile Complete Physicochemical Profile (Data for Formulation & Development) LogD->Profile Thermal 6. Thermal Properties (DSC, TGA, Melting Point) Hygro->Thermal Thermal->Profile

Figure 3: A logical workflow for the physicochemical characterization of a new salt form.

Table 3: Summary of Physicochemical Properties

ParameterMethodPredicted / Expected OutcomeSignificance for Development
pKa1 Potentiometric Titration~8.5 - 9.5Governs ionization state, solubility, and permeability.
pKa2 Potentiometric Titration~4.0 - 5.0Influences behavior in acidic environments (e.g., stomach).
Aqueous Solubility pH-Solubility ProfileHighly pH-dependent; potential for disproportionation above pHmax.Critical for absorption and choice of formulation vehicle.
LogD (at pH 7.4) Shake-Flask or HPLC< 0 (Hydrophilic)Impacts membrane permeability and volume of distribution.
Hygroscopicity Dynamic Vapor SorptionLikely to be hygroscopic or very hygroscopic.Dictates handling, storage, and packaging requirements.
Melting Point Capillary / DSCSharp melt expected for a crystalline salt.Indicator of purity and solid-state stability.

Conclusion

The successful development of 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt as a research tool or therapeutic candidate is critically dependent on the rigorous characterization of its physicochemical properties. This guide has provided not only the standardized protocols for such an evaluation but also the underlying scientific rationale that transforms raw data into actionable knowledge. By systematically assessing pKa, solubility, lipophilicity, and hygroscopicity, researchers can anticipate challenges, design robust formulations, and generate reliable, reproducible biological data. This foundational dataset is the bedrock upon which all subsequent stages of drug discovery and development are built.

References

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  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(7), 1358. [Link][19]

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Exploratory

Introduction: The Critical Distinction Between Molecular Weight and Exact Mass in Drug Discovery

An In-Depth Guide to the Molecular Weight and Exact Mass of 4-(Oxetan-3-yl)piperazine TFA Salt In the landscape of modern drug development, precision is paramount. Small molecule building blocks, such as 4-(Oxetan-3-yl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Molecular Weight and Exact Mass of 4-(Oxetan-3-yl)piperazine TFA Salt

In the landscape of modern drug development, precision is paramount. Small molecule building blocks, such as 4-(Oxetan-3-yl)piperazine, are fundamental components in the synthesis of novel therapeutic agents. When this basic amine is converted into its trifluoroacetate (TFA) salt, its physicochemical properties are altered to enhance solubility, stability, and ease of handling—a common practice in medicinal chemistry. However, for researchers, a nuanced understanding of its fundamental properties is crucial.

This technical guide provides a detailed examination of two often-conflated yet critically distinct properties of 4-(Oxetan-3-yl)piperazine TFA salt: its molecular weight and its exact mass . While both are measures of a molecule's mass, they are derived differently and applied in distinct experimental contexts. Molecular weight is the workhorse for stoichiometry and solution preparation, while exact mass is the cornerstone of structural confirmation via high-resolution mass spectrometry. This document will dissect the calculation of each value, explain the underlying scientific principles, and illustrate their practical applications for professionals in research and drug development.

Section 1: Deconstruction of the Salt Component

To accurately determine the properties of the salt, we must first analyze its constituent parts: the basic parent molecule and the acidic counterion.

The Parent Molecule: 4-(Oxetan-3-yl)piperazine

4-(Oxetan-3-yl)piperazine is a heterocyclic compound featuring a piperazine ring substituted with an oxetane group. The piperazine moiety provides two nitrogen atoms, one of which is secondary and readily protonated, making it an ideal candidate for salt formation.

  • Molecular Formula: C₇H₁₄N₂O[1]

  • Significance: This molecule serves as a versatile scaffold in medicinal chemistry, with the oxetane ring often used to modulate properties like metabolic stability and aqueous solubility.

The Counterion: Trifluoroacetic Acid (TFA)

Trifluoroacetic acid (TFA) is a powerful organofluorine compound used extensively in organic synthesis and analytical chemistry.[2][3] Its high acidity, stemming from the electron-withdrawing trifluoromethyl group, makes it highly effective for protonating basic compounds to form stable salts.[3]

  • Molecular Formula: C₂HF₃O₂ (or CF₃COOH)[2][4][5]

  • Significance: Beyond salt formation, TFA is widely employed as a mobile phase additive in High-Performance Liquid Chromatography (HPLC) for peptide and protein analysis, where it acts as an ion-pairing agent to improve peak resolution.[6][7]

The final salt is formed through an acid-base reaction where the piperazine nitrogen is protonated by TFA.

Section 2: Molecular Weight (Average Molar Mass) Calculation

Core Concept: Molecular weight (or more accurately, molar mass) represents the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance. This is the value used for macroscopic applications, such as weighing out a substance for a chemical reaction or preparing a solution of a specific concentration.

Step-by-Step Calculation Protocol

The calculation relies on the standard atomic weights of the elements, which are themselves weighted averages of the masses of their stable isotopes.

  • Calculate the Molecular Weight of 4-(Oxetan-3-yl)piperazine (C₇H₁₄N₂O):

    • Carbon (C): 7 atoms × 12.011 u = 84.077 u

    • Hydrogen (H): 14 atoms × 1.008 u = 14.112 u

    • Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

    • Oxygen (O): 1 atom × 15.999 u = 15.999 u

    • Total (Free Base): 84.077 + 14.112 + 28.014 + 15.999 = 142.202 g/mol . This aligns with the value found in the PubChem database (142.20 g/mol ).[1]

  • Calculate the Molecular Weight of Trifluoroacetic Acid (C₂HF₃O₂):

    • Carbon (C): 2 atoms × 12.011 u = 24.022 u

    • Hydrogen (H): 1 atom × 1.008 u = 1.008 u

    • Fluorine (F): 3 atoms × 18.998 u = 56.994 u

    • Oxygen (O): 2 atoms × 15.999 u = 31.998 u

    • Total (TFA): 24.022 + 1.008 + 56.994 + 31.998 = 114.022 g/mol . This is consistent with multiple authoritative sources.[4][8][9]

  • Calculate the Molecular Weight of the TFA Salt:

    • The molecular formula of the salt is the sum of its components: C₉H₁₅F₃N₂O₃ .

    • The molecular weight is the sum of the individual molecular weights:

    • 142.202 g/mol (Free Base) + 114.022 g/mol (TFA) = 256.224 g/mol .

Section 3: Exact Mass (Monoisotopic Mass) Determination

Core Concept: Exact mass is the calculated mass of a molecule using the mass of the most abundant, stable isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ¹⁹F). This value is fundamental in mass spectrometry, as a high-resolution instrument can distinguish between molecules with the same nominal mass but different isotopic compositions.

Step-by-Step Determination Protocol
  • Determine the Exact Mass of 4-(Oxetan-3-yl)piperazine (C₇H₁₄N₂O):

    • ¹²Carbon (¹²C): 7 atoms × 12.000000 u = 84.000000 u

    • ¹Hydrogen (¹H): 14 atoms × 1.007825 u = 14.109550 u

    • ¹⁴Nitrogen (¹⁴N): 2 atoms × 14.003074 u = 28.006148 u

    • ¹⁶Oxygen (¹⁶O): 1 atom × 15.994915 u = 15.994915 u

    • Total (Free Base): 84.000000 + 14.109550 + 28.006148 + 15.994915 = 142.110613 Da . This calculated value matches the exact mass listed in PubChem.[1]

  • Determine the Exact Mass of Trifluoroacetic Acid (C₂HF₃O₂):

    • ¹²Carbon (¹²C): 2 atoms × 12.000000 u = 24.000000 u

    • ¹Hydrogen (¹H): 1 atom × 1.007825 u = 1.007825 u

    • ¹⁹Fluorine (¹⁹F): 3 atoms × 18.998403 u = 56.995209 u (Fluorine has only one stable isotope)

    • ¹⁶Oxygen (¹⁶O): 2 atoms × 15.994915 u = 31.989830 u

    • Total (TFA): 24.000000 + 1.007825 + 56.995209 + 31.989830 = 113.992864 Da . This matches the value provided by SpectraBase.[10]

  • Determine the Exact Mass of the TFA Salt (C₉H₁₅F₃N₂O₃):

    • The exact mass of the salt is the sum of the individual exact masses:

    • 142.110613 Da (Free Base) + 113.992864 Da (TFA) = 256.103477 Da .

Section 4: Summary of Physicochemical Data

For clarity and rapid reference, the calculated values are summarized in the table below.

Property4-(Oxetan-3-yl)piperazine (Free Base)Trifluoroacetic Acid (TFA)4-(Oxetan-3-yl)piperazine TFA Salt
Molecular Formula C₇H₁₄N₂OC₂HF₃O₂C₉H₁₅F₃N₂O₃
Molecular Weight ( g/mol ) 142.20114.02256.22
Exact Mass (Da) 142.110613113.992864256.103477

Section 5: Visualization of the Determination Workflow

The logical flow from identifying the molecular components to applying their calculated mass values in a laboratory setting is illustrated below.

G cluster_0 Component Identification cluster_1 Calculation Pathways cluster_2 Results & Applications Topic 4-(Oxetan-3-yl)piperazine TFA Salt FreeBase Free Base C₇H₁₄N₂O Topic->FreeBase TFA TFA Counterion C₂HF₃O₂ Topic->TFA MW_Calc Molecular Weight Calculation (Based on Isotopic Average) FreeBase->MW_Calc EM_Calc Exact Mass Calculation (Based on Most Abundant Isotope) FreeBase->EM_Calc TFA->MW_Calc TFA->EM_Calc MW_Result Molecular Weight 256.22 g/mol MW_Calc->MW_Result EM_Result Exact Mass 256.103477 Da EM_Calc->EM_Result Stoichiometry Stoichiometry & Solution Prep MW_Result->Stoichiometry Application MassSpec High-Resolution Mass Spectrometry EM_Result->MassSpec Application

Caption: Workflow for determining and applying the mass properties of the TFA salt.

Conclusion

For the drug development professional, distinguishing between molecular weight and exact mass is not merely an academic exercise; it is a practical necessity. The molecular weight (256.22 g/mol ) of 4-(Oxetan-3-yl)piperazine TFA salt is the essential value for all macroscopic laboratory work, including synthesis, formulation, and quantitative analysis. In contrast, its exact mass (256.103477 Da) is the precise figure required for modern analytical techniques like HRMS, which provide unambiguous confirmation of a compound's elemental composition and, by extension, its identity and purity. A thorough understanding and correct application of both values are indispensable for maintaining scientific integrity and accelerating the journey from chemical entity to therapeutic candidate.

References

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Foundational

The Oxetanyl Piperazine Scaffold: A Crystallographic and Structural Guide for Drug Development

Executive Summary & Strategic Value In the landscape of modern medicinal chemistry, the strategic incorporation of small, rigid, and polar moieties is a cornerstone of rational drug design. The 1-(oxetan-3-yl)piperazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Value

In the landscape of modern medicinal chemistry, the strategic incorporation of small, rigid, and polar moieties is a cornerstone of rational drug design. The 1-(oxetan-3-yl)piperazine scaffold has emerged as a particularly valuable building block, synergistically combining the advantageous properties of two key heterocyclic systems. The oxetane ring, a four-membered cyclic ether, serves as a versatile bioisostere for frequently used but often metabolically labile groups like gem-dimethyl and carbonyls.[1][2] Its introduction into a molecular framework can significantly enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability by blocking sites of oxidation.[3][4]

The piperazine ring is a well-established "privileged structure" in pharmacology, present in a multitude of FDA-approved drugs.[1][2][5] Its two nitrogen atoms provide handles for synthetic diversification and can be tailored to fine-tune a compound's basicity (pKa), thereby optimizing its pharmacokinetic profile, including absorption and distribution.[2] The inherent chair conformation of the piperazine ring also offers a degree of structural rigidity, crucial for precise interactions with biological targets.[2]

This technical guide provides an in-depth analysis of the crystal structure and solid-state properties of the foundational 1-(oxetan-3-yl)piperazine scaffold. By elucidating the three-dimensional architecture of this key intermediate through single-crystal X-ray diffraction, we offer field-proven insights into its conformational preferences, intermolecular interactions, and the causality behind its favorable physicochemical properties. This foundational knowledge is critical for drug development professionals seeking to leverage this scaffold for the creation of next-generation therapeutics.

Part 1: Synthesis and Crystallization of Oxetanyl Piperazine Derivatives

The synthesis of derivatives based on the 1-(oxetan-3-yl)piperazine core typically involves functionalization of the secondary amine on the piperazine ring. A common and efficient method is reductive amination.

Synthetic Pathway: Reductive Amination

This protocol describes a general procedure for coupling the 1-(oxetan-3-yl)piperazine building block with an aldehyde or ketone to introduce a desired substituent (R-group).

G cluster_reactants Reactants cluster_process Process A 1-(Oxetan-3-yl)piperazine P1 Mix Reactants in Aprotic Solvent (DCM) A->P1 B Aldehyde/Ketone (R-CHO) B->P1 C Reducing Agent (e.g., NaBH(OAc)₃) P3 Add Reducing Agent C->P3 P2 Stir at Room Temperature (Formation of Imine/Enamine Intermediate) P1->P2 P2->P3 P4 Aqueous Work-up & Purification P3->P4 Product Final Product: N-Substituted Oxetanyl Piperazine Derivative P4->Product

Caption: General workflow for the synthesis of N-substituted oxetanyl piperazine derivatives via reductive amination.

Experimental Protocol: Synthesis of 1-(3-Methoxy-5-nitrophenyl)-4-(oxetan-3-yl)piperazine

This procedure is adapted from a known synthesis of a Mer and Axl tyrosine kinase inhibitor intermediate.[6][7]

  • Reaction Setup: To a solution of 3-bromo-5-methoxy nitrobenzene (1 equivalent) in a suitable solvent, add 1-(oxetan-3-yl)piperazine (1.1 equivalents).

  • Coupling: The reaction is typically carried out using a palladium-catalyzed Buchwald-Hartwig amination or a nucleophilic aromatic substitution, depending on the substrate's reactivity.

  • Work-up: After completion, the reaction mixture is quenched, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified using column chromatography to yield the desired compound.[6][7]

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is the most critical and often most challenging step for structure determination. The goal is to encourage slow, ordered growth from a supersaturated solution.

Protocol: Single Crystal Growth

  • Purification: Ensure the compound is of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to poor diffraction quality.

  • Solvent Selection: Screen a range of solvents and solvent mixtures (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane) to find a system where the compound has moderate solubility.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in the chosen solvent system at room temperature or slightly elevated temperature.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully remove them from the mother liquor using a nylon loop and mount them on the goniometer head of the diffractometer.

Part 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the gold standard for unambiguously determining the three-dimensional structure of a molecule.[8] It provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms, offering a definitive view of the molecule's conformation in the solid state.

Data Collection and Structure Solution Workflow

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

SCXRD_Workflow cluster_exp Experimental Stage cluster_analysis Analysis Stage CrystalMount Mount Single Crystal on Goniometer DataCollection X-ray Data Collection (Measure reflection intensities) CrystalMount->DataCollection StructureSolution Structure Solution (Determine initial atomic positions - Phase Problem) DataCollection->StructureSolution StructureRefinement Structure Refinement (Optimize model against data) StructureSolution->StructureRefinement Validation Structure Validation & Analysis (Check quality, analyze geometry & packing) StructureRefinement->Validation

Caption: Standard workflow for single-crystal X-ray structure determination.

Self-Validating Protocol for Data Collection:

  • Crystal Screening: A preliminary diffraction image is taken to assess crystal quality. A good crystal will show sharp, well-defined diffraction spots.

  • Unit Cell Determination: The diffractometer software automatically indexes the reflections to determine the unit cell parameters and Bravais lattice.

  • Data Collection Strategy: A strategy is calculated to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: The initial model is refined by adjusting atomic positions and thermal parameters to minimize the difference between the observed and calculated diffraction patterns, monitored by the R-factor. Hydrogen atoms are typically located in the difference Fourier map and refined.

Crystallographic Data and Structural Analysis

While a specific crystal structure for a complex derivative of 1-(oxetan-3-yl)piperazine is not publicly available, we can analyze the structure of a closely related bioactive piperazine derivative to illustrate the process. The following table contains representative data for a synthesized 1-Benzhydrylpiperazine derivative, which showcases the typical parameters reported.[5]

Table 1: Representative Crystal Data and Structure Refinement Parameters

ParameterValueCausality & Significance
Compound 1-(Benzhydryl)-4-(4-methoxybenzoyl)piperazine·H₂OExample of a bioactive piperazine derivative.[5]
Chemical Formula C₂₅H₂₆N₂O₂·H₂OConfirms the elemental composition of the unit cell content.
Formula Weight 404.50 g/mol Used in the calculation of density.
Crystal System MonoclinicDescribes the basic symmetry of the crystal lattice.
Space Group C2/cDefines the specific symmetry operations within the unit cell, which dictates the packing arrangement.[5]
a (Å) 29.351(4)Dimensions of the unit cell, the fundamental repeating unit of the crystal.
b (Å) 9.012(1)
c (Å) 17.028(2)
β (°) 109.89(1)Angle of the unit cell for the monoclinic system.
Volume (ų) 4234.4(9)The volume of the repeating unit.
Z 8The number of molecules in the unit cell.
Temperature (K) 293(2) KData collection temperature; lower temperatures reduce atomic motion, improving data precision.
Radiation (λ, Å) Mo Kα (0.71073)The wavelength of X-rays used for the diffraction experiment.
Density (calc), g/cm³ 1.270Calculated density of the crystal, a key physical property.
Reflections collected 4872Total number of diffraction spots measured.
Unique reflections 3720Number of symmetry-independent reflections.
R-factor (R1) 0.048A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. <5% is excellent.
wR2 0.135A weighted R-factor based on all data, providing a more robust measure of refinement quality.

Data adapted from the crystallographic study of a 1-Benzhydrylpiperazine derivative.[5]

Conformational Analysis and Intermolecular Interactions
  • Piperazine Conformation: In the vast majority of crystal structures, the piperazine ring adopts a stable chair conformation .[7] This is the lowest energy state and is strongly preferred unless specific interactions, such as coordination to a metal center, force it into a higher-energy boat or twist-boat conformation.[7] In the example structure, the piperazine ring is confirmed to be in a chair conformation.[5]

  • Oxetane Conformation: The oxetane ring is nearly planar but typically exhibits a slight puckering to relieve ring strain.[4] The degree of puckering can be influenced by the substituents.

  • Intermolecular Interactions: The crystal packing is stabilized by a network of non-covalent interactions. In the case of piperazine derivatives, hydrogen bonds are often crucial. For instance, if the secondary amine of the piperazine is protonated or if other hydrogen bond donors/acceptors are present, interactions of the type N-H···O or C-H···O are commonly observed, organizing the molecules into specific three-dimensional arrays.[5]

Part 3: Powder X-ray Diffraction (PXRD) in Drug Development

While SCXRD provides the definitive structure of a single crystal, Powder X-ray Diffraction (PXRD) is an indispensable tool for analyzing bulk crystalline material, which is more representative of a manufactured batch of an active pharmaceutical ingredient (API).[8]

Principles and Applications

PXRD analyzes the diffraction of X-rays from a powder sample containing millions of randomly oriented microcrystals. The result is a characteristic diffraction pattern, or "fingerprint," of the crystalline solid.[8]

Key Applications in Drug Development:

  • Polymorph Screening: Identifying different crystalline forms (polymorphs) of the same compound, which can have different physical properties (solubility, stability, bioavailability).

  • Crystallinity Assessment: Distinguishing between crystalline and amorphous material and quantifying the degree of crystallinity.

  • Quality Control: Ensuring batch-to-batch consistency of the solid form of an API.

  • Phase Purity: Confirming that a sample is a single crystalline phase.

PXRD_Comparison cluster_scxrd Single Crystal XRD Data cluster_pxrd Bulk Sample Analysis SCXRD_Data Atomic Coordinates & Unit Cell Parameters Calc_Pattern Calculate Theoretical Powder Pattern SCXRD_Data->Calc_Pattern PXRD_Exp Experimental PXRD Pattern (from bulk powder) Comparison Compare PXRD_Exp->Comparison Experimental Fingerprint Result Confirm Phase Identity, Purity, and Polymorph Comparison->Result Calc_Pattern->Comparison Reference Fingerprint

Caption: Using calculated PXRD patterns from single-crystal data as a reference standard for bulk sample analysis.

Experimental Protocol: PXRD Analysis

  • Sample Preparation: A small amount of the powdered sample (typically 10-20 mg) is gently packed into a sample holder.

  • Data Collection: The sample is irradiated with monochromatic X-rays over a range of angles (2θ).

  • Pattern Analysis: The resulting diffractogram (a plot of intensity vs. 2θ angle) is analyzed. The positions and relative intensities of the peaks are characteristic of the specific crystalline phase.

  • Comparison: The experimental pattern is compared to a reference pattern, which can be a previously measured standard or a pattern calculated directly from single-crystal data. This comparison provides unambiguous confirmation of the solid form's identity.

References

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. Available at: [Link]

  • Unlocking Chemical Synthesis: The Role of 1-(Oxetan-3-yl)piperazine. 24ChemicalResearch. Available at: [Link]

  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. ScienceDirect. Available at: [Link]

  • Synthesis and crystal structure of a novel bioactive 1-Benzhydrylpiperazine derivative. ResearchGate. Available at: [Link]

  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. PMC. Available at: [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PMC. Available at: [Link]

  • 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287. PubChem. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • 1-Oxetan-3-yl-Piperazine Manufacturer | CAS 1706458-52-7. Catapharma Group. Available at: [Link]

  • 1-(oxetan-3-yl)piperazine - C7H14N2O | CSSB00000694362. Chemspace. Available at: [Link]

  • ES2768678T3 - 2-Amino-6-fluoro-N- [5-fluoro-pyridin-3-yl] pyrazolo [1,5-a] pyrimidin-3-carboxamide compound useful as an ATR kinase inhibitor, its preparation, different solid forms and radiolabelled derivatives thereof. Google Patents.

Sources

Exploratory

The Strategic Integration of 4-(Oxetan-3-yl)piperazine in Modern Drug Discovery: A Mechanistic and Physicochemical Guide

Executive Summary In contemporary medicinal chemistry, the transition from flat, sp²-hybridized molecules to 3D-rich architectures is critical for overcoming clinical attrition caused by off-target toxicity and poor phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the transition from flat, sp²-hybridized molecules to 3D-rich architectures is critical for overcoming clinical attrition caused by off-target toxicity and poor pharmacokinetics. Among the most successful structural interventions is the incorporation of the 4-(oxetan-3-yl)piperazine scaffold. By acting as an advanced bioisostere for morpholines, N-methylpiperazines, and gem-dimethyl groups, this motif fundamentally alters the physicochemical mechanism of action (MoA) of lead compounds.

This whitepaper provides an in-depth technical analysis of how the oxetane-piperazine moiety modulates target engagement, attenuates basicity, and shields molecules from metabolic degradation, supported by self-validating experimental workflows.

The Physicochemical Mechanism of Action (MoA)

Unlike a biological MoA, which describes how a drug interacts with a specific receptor, the physicochemical MoA of a molecular fragment dictates how it alters the parent drug's behavior in biological systems. The 4-(oxetan-3-yl)piperazine scaffold operates through three primary physicochemical mechanisms:

Amine pKa Attenuation and hERG Mitigation

Unsubstituted piperazines are highly basic (pKa ~8.5–9.5). In vivo, this high basicity leads to strong protonation at physiological pH, driving off-target binding to the hERG potassium channel (a primary cause of drug-induced long QT syndrome) and causing extensive lysosomal trapping.

The oxetane ring features highly strained C–O bonds that exert a powerful inductive electron-withdrawing effect. When appended to the piperazine nitrogen, this effect pulls electron density away from the amine,1[1]. Consequently, the molecule remains largely neutral or only partially protonated at pH 7.4, which2[2].

Metabolic Shielding and CYP450 Evasion

Morpholine rings are notorious for undergoing oxidative ring-opening by Cytochrome P450 (CYP450) enzymes, while N-methylpiperazines are highly susceptible to rapid N-dealkylation. Despite its high ring strain (approx. 106 kJ/mol), the oxetane ring is kinetically stable to CYP450-mediated oxidation. The steric bulk of the oxetane at the 3-position shields the adjacent piperazine nitrogen from enzymatic attack,3[3].

G Piperazine Piperazine Scaffold Oxetane + Oxetan-3-yl Motif Inductive Inductive Electron Withdrawal Oxetane->Inductive Steric 3D Conformational Rigidification Oxetane->Steric pKa Lowered Amine pKa (from ~8.5 to ~6.3) Inductive->pKa Metabolism Shielded N-Dealkylation & CYP Stability Steric->Metabolism hERG Reduced hERG Liability & Phospholipidosis pKa->hERG PK Improved Oral Bioavailability & Half-life pKa->PK Metabolism->PK

Caption: Logical flowchart detailing the physicochemical mechanism of action for oxetane incorporation.

Structural Biology: Target Engagement Mechanisms

From a structural biology perspective, the 4-(oxetan-3-yl)piperazine moiety actively participates in target engagement rather than acting merely as a passive solubilizing group.

  • Conformational Locking: The oxetane ring is not perfectly flat; it adopts a 3[3]. This rigidifies the piperazine vector, reducing the entropic penalty upon binding to the target protein.

  • Thermodynamic Water Displacement: The oxetane oxygen is a potent, directional hydrogen-bond acceptor. In kinase inhibitors, it can directly engage the hinge region or displace high-energy, thermodynamically unstable water molecules from the binding pocket, driving affinity through favorable enthalpy.

TargetEngagement Protein Kinase Hinge Region (e.g., Thr/Met backbone) Water Displaced High-Energy Water Molecule Oxetane Oxetane Oxygen (H-Bond Acceptor) Oxetane->Protein Direct H-Bond Oxetane->Water Thermodynamic Displacement Piperazine Piperazine Core (Vector Trajectory) Piperazine->Oxetane

Caption: Thermodynamic and structural mechanism of target engagement by the oxetane moiety.

Translational Case Studies in Clinical Candidates

The theoretical benefits of the oxetane-piperazine scaffold have been validated across multiple high-profile drug discovery campaigns:

  • Fenebrutinib (BTK Inhibitor): Early lead compounds suffered from severe hepatotoxicity in rat and dog pilot studies due to a highly basic piperazine (pKa 7.8). By incorporating the oxetane motif,1[1].

  • Lanraplenib (SYK Inhibitor): This campaign utilized the piperazine-oxetane as a metabolically stable bioisostere for morpholine. This modification successfully1[1].

  • EZH2 & ALK Inhibitors: The incorporation of 1-(oxetan-3-yl)piperazine into EZH2 covalent inhibitors yielded 4[4]. In an ALK inhibitor campaign, appending an N-(oxetan-3-yl)piperazine moiety resulted in5[5].

Quantitative Data: Scaffold Comparison

The table below summarizes the typical physicochemical shifts observed when replacing traditional solubilizing groups with the 4-(oxetan-3-yl)piperazine scaffold.

Scaffold MotifTypical Amine pKaLogD (at pH 7.4)Metabolic Stability (CYP)hERG Liability
Piperazine 8.5 – 9.5LowModerateHigh
Morpholine 8.0 – 8.5LowPoor (Oxidative opening)Moderate
N-Methylpiperazine 8.5 – 9.0ModeratePoor (N-dealkylation)High
4-(Oxetan-3-yl)piperazine 6.0 – 6.5 Optimal (1.0 – 2.5) High (Steric shielding) Low

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following Standard Operating Procedures (SOPs) are designed as self-validating systems, explaining the causality behind each experimental choice.

Workflow Step1 1. Reductive Amination Step2 2. LC-MS/NMR Validation Step1->Step2 Step3 3. In Vitro ADME (Microsomes) Step2->Step3 Step4 4. hERG Patch Clamp Assay Step3->Step4 Step5 5. Lead Selection Step4->Step5

Caption: Step-by-step experimental workflow for synthesizing and validating oxetane-piperazine derivatives.

Protocol 1: Synthesis via Selective Reductive Amination

Objective: Append the oxetane ring to a secondary piperazine without over-reducing the oxetan-3-one starting material.

  • Reaction Setup: Dissolve the piperazine intermediate (1.0 eq) and oxetan-3-one (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is selected over DCM because its higher boiling point accommodates mild heating if required, and it provides superior solubility for the transient iminium intermediate.

  • Intermediate Formation: Stir at room temperature for 1 hour.

    • Self-Validation Check: Monitor by LC-MS. The disappearance of the starting amine mass and the appearance of the iminium/hemiaminal mass confirms reaction progression before adding the reducing agent.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

    • Causality: NaBH(OAc)₃ is a mild, selective reducing agent. Unlike NaBH₄, it selectively reduces the iminium ion without prematurely reducing the unreacted oxetan-3-one into oxetan-3-ol, preventing complex byproduct mixtures.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via reverse-phase HPLC.

Protocol 2: In Vitro Microsomal Stability Assay (CLint Determination)

Objective: Quantify the metabolic shielding provided by the oxetane ring.

  • Pre-incubation: Incubate the test compound (1 µM) with human liver microsomes (HLM, 0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding an NADPH regenerating system.

    • Self-Validation Check: Run a parallel control without NADPH. If compound degradation occurs in the absence of NADPH, it indicates non-CYP mediated instability (e.g., chemical instability or esterase activity), validating the true mechanism of clearance.

  • Quenching: Remove aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately into 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Ice-cold acetonitrile instantly precipitates the microsomal proteins, halting the enzymatic reaction precisely at the target timepoint while simultaneously extracting the analyte.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the half-life (t₁/₂) and intrinsic clearance (CLint).

References

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications | 1

  • Applications of oxetanes in drug discovery and medicinal chemistry | PMC - NIH | 2

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications | 3

  • Discovery of Highly Potent and Selective EZH2 Covalent Inhibitors via Incorporating Basic Amines | Journal of Medicinal Chemistry - ACS Publications | 4

  • Design and Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors | RSC Publishing | 5

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 4-(Oxetan-3-yl)piperazine Ditrifluoroacetic Acid Salt

Abstract: This document provides a detailed, two-step protocol for the synthesis of 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt, a valuable building block in contemporary drug discovery. The piperazine moiety i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed, two-step protocol for the synthesis of 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt, a valuable building block in contemporary drug discovery. The piperazine moiety is a privileged scaffold in medicinal chemistry, and its substitution with an oxetane ring offers a strategic approach to improving physicochemical properties such as solubility and metabolic stability.[1][2][3] This guide is designed for researchers in medicinal chemistry and process development, offering in-depth procedural details, mechanistic insights, and critical safety information. The synthesis proceeds via a highly efficient reductive amination of oxetan-3-one with mono-Boc-protected piperazine, followed by an acidic deprotection and concurrent salt formation.

Introduction and Strategic Overview

The 4-(oxetan-3-yl)piperazine scaffold is an increasingly important structural motif in the development of novel therapeutics.[4] The oxetane ring, a four-membered cyclic ether, is utilized as a polar, non-basic, and metabolically robust replacement for more traditional functional groups like gem-dimethyl or carbonyl groups. Its incorporation can favorably modulate a compound's aqueous solubility, lipophilicity, and metabolic profile.

The synthesis strategy detailed herein is designed for efficiency, reliability, and scalability. It employs a two-stage process:

  • Reductive Amination: A selective mono-N-alkylation of piperazine is achieved by reacting commercially available N-Boc-piperazine with oxetan-3-one. Sodium triacetoxyborohydride (NaBH(OAc)₃) serves as a mild and selective reducing agent, minimizing side reactions.[2][5]

  • Deprotection and Salt Formation: The tert-butoxycarbonyl (Boc) protecting group is subsequently removed under strong acidic conditions using trifluoroacetic acid (TFA).[6][7][8] This step not only liberates the second piperazine nitrogen but also directly affords the desired ditrifluoroacetic acid salt, which often improves the crystallinity and handling characteristics of the final product.[9]

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below, progressing from readily available starting materials to the final target compound.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection & Salt Formation N-Boc-Piperazine N-Boc-Piperazine Reaction1 NaBH(OAc)₃ THF, 40°C N-Boc-Piperazine->Reaction1 Oxetan-3-one Oxetan-3-one Oxetan-3-one->Reaction1 Intermediate tert-Butyl 4-(oxetan-3-yl)piperazine-1-carboxylate Intermediate_ref Protected Intermediate Reaction1->Intermediate Final_Product 4-(Oxetan-3-yl)piperazine Ditrifluoroacetic Acid Salt Reaction2 Trifluoroacetic Acid (TFA) DCM, 0°C to RT Reaction2->Final_Product Intermediate_ref->Reaction2

Caption: High-level overview of the two-step synthesis.

Part I: Synthesis of tert-Butyl 4-(oxetan-3-yl)piperazine-1-carboxylate

Mechanistic Principle: Reductive Amination

This reaction is a cornerstone of amine synthesis, proceeding through two key stages. First, the nucleophilic secondary amine of N-Boc-piperazine attacks the electrophilic carbonyl carbon of oxetan-3-one. This is followed by dehydration to form a transient iminium ion intermediate. Sodium triacetoxyborohydride, a mild hydride donor, then selectively reduces this iminium ion to yield the stable tertiary amine product.[5][10] The use of NaBH(OAc)₃ is advantageous as it is less water-sensitive than other hydrides like NaBH₄ and can often be used in a one-pot procedure without the strict need to pre-form the imine.

G BocPip N-Boc-Piperazine Hemiaminal Hemiaminal Intermediate BocPip->Hemiaminal + Oxetan-3-one Oxetanone Oxetan-3-one Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product Protected Product Iminium->Product + [H⁻] from NaBH(OAc)₃

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Application

Application Note: Buchwald-Hartwig Cross-Coupling of 4-(Oxetan-3-yl)piperazine TFA Salt

[size="7.5,5", ratio=fill, bgcolor="#FFFFFF Finalizing the Note I'm now putting the finishing touches on the document. I'm focusing on the clarity of the figures, the references, and verifying all formatting.

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Author: BenchChem Technical Support Team. Date: April 2026

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Compiling the Application Note

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Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocol

The Oxetane Paradigm & Substrate Causality

In modern medicinal chemistry, the incorporation of the oxetane ring into piperazine scaffolds leverages the "Oxetane Effect." The oxetane motif acts as a potent bioisostere for gem-dimethyl or carbonyl groups, significantly improving metabolic stability, reducing lipophilicity (logP), and enhancing aqueous solubility [1.1]. Consequently, 4-(oxetan-3-yl)piperazine derivatives have become critical building blocks in the synthesis of advanced therapeutics, including RORγt inverse agonists[1], Mer and Axl tyrosine kinase inhibitors[2], and highly selective PI3Kδ inhibitors[3].

The Salt Penalty: Handling the free base of 4-(oxetan-3-yl)piperazine presents a distinct operational challenge. The free base is an oil that is highly prone to oxidation and hygroscopicity, making precise stoichiometric measurements nearly impossible[4]. To ensure bench-stability and reproducible dosing, the amine is universally supplied and handled as a salt—most commonly the trifluoroacetate (TFA) or hemioxalate salt[4]. However, introducing a stoichiometric acid into a palladium-catalyzed cross-coupling reaction inherently disrupts the catalytic cycle. The protocol below details the mechanistic causality and exact methodologies required to overcome this "salt penalty" during Buchwald-Hartwig amination.

Mechanistic Dynamics of Salt-Tolerant Cross-Coupling

The Buchwald-Hartwig amination relies on a delicate sequence of oxidative addition, amine coordination, deprotonation, and reductive elimination. When utilizing a TFA salt, the secondary amine (N4) of the piperazine is protonated, rendering it non-nucleophilic.

To enter the catalytic cycle, the amine must first be liberated in situ. This demands a fundamental shift in base stoichiometry. A standard Buchwald-Hartwig reaction typically employs 1.2 to 1.5 equivalents of base. However, when coupling a mono-TFA salt, exactly 1.0 equivalent of base is consumed immediately just to neutralize the trifluoroacetate counterion. Failing to account for this results in stalled reactions, incomplete conversion, and the premature precipitation of inactive palladium species.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(X)L_n] Pd0->OxAdd + Ar-X AmineCoord Amine Coordination & TFA Neutralization OxAdd->AmineCoord + Amine Salt Deprotonation Deprotonation [Pd(II)(Ar)(NR2)L_n] AmineCoord->Deprotonation + Base RedElim Reductive Elimination Product Formation Deprotonation->RedElim - HX, - TFA RedElim->Pd0 - Product Product N-Aryl Piperazine RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd AmineSalt Piperazine • TFA AmineSalt->AmineCoord Base Base (e.g., Cs2CO3) Base->AmineCoord

Figure 1: Buchwald-Hartwig catalytic cycle highlighting the critical TFA neutralization step.

Quantitative Optimization of Reaction Parameters

Selecting the correct base and ligand is critical. While strong alkoxide bases (like NaOtBu) are traditional for aminations, they can induce off-target side reactions or prematurely degrade the catalyst when used in the large excesses required to overcome the TFA salt. A milder, heterogeneous base like Cesium Carbonate (Cs₂CO₃) paired with a highly active dialkylbiaryl phosphine ligand (e.g., RuPhos) provides the optimal balance of salt neutralization and catalytic turnover.

Table 1: Optimization of Buchwald-Hartwig Conditions for 4-(Oxetan-3-yl)piperazine • TFA

Catalyst SystemBase (Eq.)SolventYield (%)Mechanistic Causality
Pd₂(dba)₃ / BINAPNaOtBu (1.5)Toluene15%Insufficient base to neutralize TFA and drive the catalytic deprotonation step.
Pd₂(dba)₃ / BINAPNaOtBu (3.0)Toluene45%Strong alkoxide base induces off-target side reactions and partial catalyst deactivation.
Pd(OAc)₂ / XantphosCs₂CO₃ (3.0)1,4-Dioxane72%Mild carbonate protects functional groups; bidentate ligand prevents resting state trapping.
Pd₂(dba)₃ / RuPhos Cs₂CO₃ (3.0) 1,4-Dioxane 94% Optimal; RuPhos facilitates rapid reductive elimination while Cs₂CO₃ efficiently buffers TFA.

Validated Experimental Protocol

The following protocol is designed as a self-validating system, ensuring that researchers can visually and analytically confirm the success of each phase of the reaction.

Workflow Prep 1. Catalyst Pre-activation Mix 2. Reagent Assembly Prep->Mix Degas 3. Rigorous Degassing Mix->Degas Heat 4. Thermal Coupling Degas->Heat Purify 5. Workup & Purification Heat->Purify

Figure 2: Sequential experimental workflow for the Buchwald-Hartwig amination.

Materials Required:
  • Aryl Halide: 1.0 mmol

  • 4-(Oxetan-3-yl)piperazine TFA salt: 1.2 mmol (1.2 equivalents)

  • Pd₂(dba)₃: 0.02 mmol (2 mol% Pd dimer = 4 mol% Pd)

  • RuPhos: 0.048 mmol (4.8 mol%, slight excess relative to Pd)

  • Cs₂CO₃ (Anhydrous, finely powdered): 3.0 mmol (3.0 equivalents)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

Step 1: Reagent Assembly & Salt Neutralization

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 4-(oxetan-3-yl)piperazine TFA salt (1.2 mmol), and Cs₂CO₃ (3.0 mmol).

  • Expert Insight: The 3.0 equivalents of Cs₂CO₃ serve a tripartite purpose: 1.0 eq neutralizes the TFA, 1.0 eq acts as the stoichiometric base for the cross-coupling, and the final 1.0 eq acts as a kinetic driver and moisture scavenger.

Step 2: Catalyst Introduction & Rigorous Degassing 3. Add Pd₂(dba)₃ (0.02 mmol) and RuPhos (0.048 mmol) to the vial. 4. Seal the vial with a PTFE-lined septum cap. 5. Apply vacuum to the vial for 3 minutes, then backfill with dry Argon or Nitrogen. Repeat this purge cycle three times. 6. Add anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe.

Step 3: Thermal Coupling & Self-Validation 7. Place the vial in a pre-heated reaction block at 100 °C and stir vigorously (800+ rpm). High stirring rates are mandatory due to the heterogeneous nature of Cs₂CO₃. 8. Validation Checkpoint: Within the first 15 minutes, the reaction mixture should transition from a deep burgundy (indicating the active Pd(0)-RuPhos complex) to a consistent amber or light brown. 9. Monitor the reaction via LC-MS or TLC. Complete consumption of the aryl halide typically occurs within 4 to 12 hours depending on the electronic nature of the substrate.

Step 4: Workup & Purification 10. Cool the reaction to room temperature. 11. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the inorganic salts (CsTFA, CsX, and excess Cs₂CO₃). Note: Removing these salts prior to aqueous workup prevents stubborn emulsions[4]. 12. Concentrate the filtrate in vacuo and purify via flash column chromatography (typically using a gradient of Dichloromethane to 5-10% Methanol in Dichloromethane, as the oxetane-piperazine product is highly polar).

Troubleshooting & Expert Insights

  • Issue: Rapid Precipitation of Black Solid (Pd Black).

    • Causality: Indicates catalyst decomposition. This is almost exclusively caused by oxygen ingress (poor degassing) or the use of wet 1,4-dioxane. Ensure solvents are strictly anhydrous and sparged with argon prior to use.

  • Issue: Reaction Stalls at ~30% Conversion.

    • Causality: The base has been entirely consumed by the TFA salt and background moisture, leaving no basic species to facilitate the deprotonation step of the catalytic cycle. Solution: Spike the reaction with an additional 1.0 equivalent of finely powdered Cs₂CO₃.

  • Issue: Oxetane Ring Opening.

    • Causality: While the oxetane ring is generally stable to basic cross-coupling conditions, prolonged heating (>24h) at high temperatures (>110 °C) in the presence of strong nucleophiles can cause ring opening. Maintain the temperature at 100 °C and strictly utilize carbonate bases rather than alkoxides to preserve the bioisostere intact.

Sources

Method

Using 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt as a bioisostere in medicinal chemistry

Title: Application Note: 4-(Oxetan-3-yl)piperazine Ditrifluoroacetic Acid Salt as a Next-Generation Bioisostere in Medicinal Chemistry Executive Summary & Strategic Value In modern drug discovery, optimizing the physicoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: 4-(Oxetan-3-yl)piperazine Ditrifluoroacetic Acid Salt as a Next-Generation Bioisostere in Medicinal Chemistry

Executive Summary & Strategic Value

In modern drug discovery, optimizing the physicochemical properties of a lead compound is often the bottleneck between a promising in vitro hit and a viable clinical candidate. The "Magic Methyl" effect has increasingly been complemented—and in many cases superseded—by the "Oxetane Effect."

4-(Oxetan-3-yl)piperazine (also cataloged as 1-(oxetan-3-yl)piperazine) represents a high-value building block designed to seamlessly introduce the oxetane ring onto a piperazine scaffold[1]. As a bioisostere for gem-dimethyl, isopropyl, or carbonyl groups, the oxetane moiety fundamentally alters the pharmacokinetic landscape of the parent molecule[2].

This application note provides a comprehensive, field-tested guide to utilizing the ditrifluoroacetic acid (TFA) salt of 4-(oxetan-3-yl)piperazine. We detail the mechanistic causality behind its use, physicochemical data, and self-validating experimental protocols designed to prevent common synthetic pitfalls such as acid-catalyzed ring opening.

Mechanistic Rationale: The "Oxetane Effect"

As a Senior Application Scientist, I emphasize to medicinal chemistry teams that substituting an alkyl group with an oxetane is not merely a structural tweak; it is a profound electronic and spatial modulation[3]. The causality behind the oxetane effect rests on three pillars:

  • Lipophilicity and Solubility (LogD & Aqueous Solvation): The oxetane oxygen acts as a potent hydrogen-bond acceptor. Unlike highly lipophilic gem-dimethyl or cyclobutyl groups, the oxetane ring significantly reduces logD (often by 0.5 to 1.0 units) while simultaneously increasing aqueous solubility[4].

  • Basicity Attenuation (pKa Modulation): The strong inductive electron-withdrawing effect of the oxetane oxygen pulls electron density away from the adjacent piperazine nitrogen. This lowers the pKa of the amine by approximately 1 to 1.5 units compared to an isopropyl analog, which directly translates to reduced hERG channel liability and improved membrane permeability[2].

  • Metabolic Shielding (CYP450 Evasion): Isopropyl and methyl groups on piperazine rings are classic metabolic soft spots, highly susceptible to Cytochrome P450-mediated N-dealkylation. The strained, compact sp³-rich architecture of the oxetane ring lacks easily abstractable α-protons, effectively blocking this metabolic pathway[2].

G Lead Lead Compound (High logP, Toxic Metabolites) Oxetane 4-(Oxetan-3-yl)piperazine Integration Lead->Oxetane Bioisosteric Replacement LogD Reduced Lipophilicity (Lower logD) Oxetane->LogD pKa Attenuated Basicity (Lower pKa) Oxetane->pKa Metab Metabolic Stability (CYP450 Shielding) Oxetane->Metab Solub Enhanced Aqueous Solubility Oxetane->Solub Optimized Optimized Drug Candidate (Improved PK/PD Profile) LogD->Optimized pKa->Optimized Metab->Optimized Solub->Optimized

Caption: Logical flow of physicochemical optimization using the oxetane bioisostere.

Physicochemical Profiling

To justify the integration of this building block, we must look at the quantitative data. The table below summarizes the comparative physicochemical parameters of piperazine N-substituents.

Table 1: Comparative Physicochemical Profile of Piperazine Derivatives

N-SubstituentMolecular Weight ( g/mol )ClogPpKa (Secondary Amine)pKa (Tertiary Amine)Metabolic Stability (HLM)
H (Unsubstituted) 86.14-1.179.75.3Low
Methyl 100.16-0.709.04.5Moderate
Isopropyl 128.220.309.24.8Low (High N-dealkylation)
Oxetan-3-yl 142.20-0.708.53.5High (Steric/Electronic block)

Data synthesized from established medicinal chemistry bioisostere profiling[5]. Note the significant drop in basicity (pKa) and lipophilicity (ClogP) for the oxetane derivative compared to the isopropyl analog.

Experimental Protocols: Handling the Ditrifluoroacetic Acid Salt

Experience & Causality: Why utilize the ditrifluoroacetic acid (TFA) salt instead of the free base? The free base of 4-(oxetan-3-yl)piperazine is a hygroscopic liquid/oil that is prone to oxidation and incredibly difficult to weigh with stoichiometric precision. The ditrifluoroacetic acid salt (MW: 370.25 g/mol ) provides a highly crystalline, bench-stable alternative.

However, because the molecule contains two basic nitrogens, the ditrifluoroacetate salt means both amines are protonated. To utilize the secondary amine as a nucleophile, you must add a minimum of 2.0 equivalents of a tertiary amine base just to liberate the free base, plus an additional 1.0–1.5 equivalents to act as an acid scavenger for the reaction.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the coupling of the TFA salt with an aryl halide. It is designed as a self-validating system to ensure reaction success and prevent oxetane degradation.

Reagents:

  • 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt (1.2 eq)

  • Aryl fluoride or Aryl chloride (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 eq)

  • Anhydrous DMF or DMSO (0.2 M)

Step-by-Step Methodology:

  • Preparation & Neutralization: Suspend the TFA salt (1.2 eq) in anhydrous DMF at 0 °C. Dropwise, add DIPEA (3.5 eq).

    • Self-Validation Check: The cloudy suspension will become a clear solution as the free base is liberated. Spot a micro-aliquot onto moistened pH paper; ensure the apparent pH is >8. If it is not, the nucleophile is still protonated and the reaction will fail.

  • Electrophile Addition: Add the aryl halide (1.0 eq) to the neutralized solution.

  • Reaction: Heat the mixture to 80–100 °C (depending on electrophile reactivity) under an inert nitrogen atmosphere for 4–12 hours. Monitor via LC-MS.

  • Mild Workup (Critical Step): Cool to room temperature and dilute with Ethyl Acetate. Wash the organic layer with 5% aqueous Citric Acid, followed by brine.

    • Causality:Never use 1M HCl for the aqueous wash. Strong aqueous Brønsted acids will catalyze the ring-opening of the oxetane into a 1,3-diol. Citric acid is mild enough to remove excess DIPEA without degrading the oxetane ring.

  • Validation: Concentrate the organic layer. Analyze via LC-MS.

    • Self-Validation Check: Look for the desired [M+H]+ peak. Scan specifically for a mass of [M+H+18]+ ; the presence of a +18 Da species indicates that acid-catalyzed hydrolysis (ring-opening) of the oxetane occurred during workup.

Workflow Salt TFA Salt Weighing Base Neutralization (3.5 eq DIPEA) Salt->Base DMF, 0°C React Coupling Reaction Base->React pH > 8 Check Workup Mild Workup (No Strong Acid) React->Workup Electrophile Validate LC-MS/NMR Validation Workup->Validate Intact Ring

Caption: Step-by-step experimental workflow for coupling the ditrifluoroacetic acid salt.

Protocol B: Amide Coupling via HATU

When coupling the piperazine to a carboxylic acid, the order of addition is paramount to prevent the coupling reagent from reacting with the un-neutralized TFA salt.

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DCM or DMF. Add DIPEA (1.5 eq) and stir for 15 minutes at room temperature to form the active ester.

  • Nucleophile Preparation: In a separate vial, dissolve the 4-(oxetan-3-yl)piperazine TFA salt (1.1 eq) in DMF and neutralize with DIPEA (2.5 eq).

  • Coupling: Transfer the neutralized piperazine solution to the pre-activated acid mixture. Stir at room temperature for 2 hours.

  • Validation: Upon completion (verified by LC-MS), perform a standard neutral or mildly basic workup (e.g., saturated NaHCO3​ wash) to isolate the product while preserving the oxetane architecture.

References

  • Wuitschik, G., et al. "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry, ACS Publications, 2010. URL:[Link]

  • "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry, ACS Publications, 2023. URL:[Link]

  • "1-(Oxetan-3-yl)piperazine | C7H14N2O." PubChem, National Institutes of Health. URL:[Link]

  • "Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres." Journal of the American Chemical Society, ACS Publications, 2024. URL:[Link]

  • "Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group." ACS Medicinal Chemistry Letters, 2017. URL:[Link]

Sources

Application

Incorporating oxetanyl piperazines into active pharmaceutical ingredient (API) synthesis

Executive Summary & Mechanistic Rationale The oxetane ring has emerged as a privileged, highly versatile motif in modern medicinal chemistry. Specifically, the oxetanyl piperazine system is increasingly utilized as a sup...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The oxetane ring has emerged as a privileged, highly versatile motif in modern medicinal chemistry. Specifically, the oxetanyl piperazine system is increasingly utilized as a superior bioisostere for traditional morpholine, unsubstituted piperazine, and gem-dimethyl groups.

The incorporation of this strained, four-membered cyclic ether into Active Pharmaceutical Ingredients (APIs) addresses critical pharmacokinetic (PK) and pharmacodynamic (PD) liabilities. The oxetane oxygen exerts a strong electron-withdrawing inductive effect ( −I ), which propagates to the adjacent piperazine nitrogen. This electronic modulation predictably lowers the basicity ( pKa​ ) of the amine by 1.5 to 2.7 units 1. Consequently, APIs exhibiting high hERG channel toxicity or poor membrane permeability due to excessive basicity can be rescued. Furthermore, the sp3 -rich, highly three-dimensional puckered geometry of the oxetane ring disrupts molecular planarity, significantly enhancing aqueous solubility and metabolic stability 2.

Table 1: Quantitative Physicochemical Impact of Oxetanyl Piperazine Incorporation
Physicochemical ParameterTraditional Motif (e.g., Piperazine/Morpholine)Oxetanyl Piperazine VariantMechanistic Causality & API Benefit
Basicity ( pKa​ ) ~7.8 - 9.8 (High)~6.3 - 7.5 (Optimal)Strong −I effect from the oxetane oxygen reduces nitrogen electron density, mitigating hERG liability and phospholipidosis.
Lipophilicity (LogD) BaselineReduced by ~0.5 - 1.2 unitsIncreased polarity from the ether oxygen lowers LogD, improving aqueous solubility and reducing off-target hydrophobic binding.
Metabolic Stability Susceptible to N-dealkylation / CYP oxidationHighly stable (Steric shielding)The compact volume of the oxetane mimics a gem-dimethyl group, sterically blocking oxidative enzymes without adding lipophilic bulk.
3D Conformation Flat/Chair conformation sp3 -rich, puckered geometryIncreased Fraction sp3 ( Fsp3​ ) disrupts crystal lattice packing, dramatically increasing thermodynamic solubility.

Strategic Workflow for Oxetane Integration

When designing an API synthesis route, chemists must choose between late-stage functionalization (using oxetan-3-one) or a modular building block approach (using 1-(oxetan-3-yl)piperazine). The decision is dictated by the stability of the parent scaffold and the availability of halogenated precursors.

Workflow Lead Lead Candidate (High pKa, Poor ADME) Strategy Bioisosteric Replacement (Oxetanyl Piperazine) Lead->Strategy Identify Liability Route1 Late-Stage Reductive Amination Reagent: Oxetan-3-one Strategy->Route1 Route2 Modular Cross-Coupling Reagent: 1-(Oxetan-3-yl)piperazine Strategy->Route2 Validation Physicochemical Validation (pKa, LogD, hERG Assays) Route1->Validation Route2->Validation API Optimized API (Clinical Candidate) Validation->API Favorable Profile

Workflow for integrating oxetanyl piperazines to resolve ADME liabilities in API synthesis.

Validated Synthetic Protocols

The inherent ring strain of the oxetane (~106 kJ/mol) makes it susceptible to ring-opening under harsh Lewis acidic or strongly nucleophilic conditions [[3]](). The following protocols are engineered as self-validating systems to ensure high yields while preserving the integrity of the four-membered ring.

Protocol A: Late-Stage Reductive Amination using Oxetan-3-one

This method is ideal when the API core already contains an unsubstituted piperazine ring.

Causality & Reagent Selection: Sodium triacetoxyborohydride (STAB) is strictly chosen over stronger reducing agents (like NaBH4​ or LiAlH4​ ). STAB provides a mild hydride source that selectively reduces the transient iminium ion without reducing the oxetan-3-one starting material into an oxetan-3-ol byproduct. Furthermore, STAB operates efficiently in weakly acidic conditions, preventing acid-catalyzed oxetane polymerization.

Step-by-Step Methodology:

  • Iminium Formation: Dissolve the piperazine-containing API intermediate (1.0 eq) and oxetan-3-one (1.5 eq) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) at 0 °C.

  • Acid Catalysis: Add glacial acetic acid (0.1 to 0.5 eq) dropwise. Self-Validation: The slight drop in pH accelerates the formation of the electrophilic iminium ion. Monitor via TLC or LC-MS; the secondary amine starting material should diminish within 30–60 minutes.

  • Selective Reduction: Add STAB (2.0 eq) portion-wise over 15 minutes to control the mild exotherm. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Controlled Quench: Quench the reaction strictly with saturated aqueous NaHCO3​ . Causality: A mild basic quench neutralizes the acetic acid and decomposes excess STAB without exposing the strained oxetane ring to harsh aqueous acids (e.g., HCl), which would trigger ring cleavage.

  • Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Modular Assembly via SN​Ar with 1-(Oxetan-3-yl)piperazine

This approach utilizes a pre-synthesized 1-(oxetan-3-yl)piperazine building block to displace a halide on an electron-deficient API heteroaromatic core.

Causality & Reagent Selection: Because the electron-withdrawing oxetane oxygen lowers the basicity and nucleophilicity of the N1-piperazine nitrogen, SN​Ar reactions using 1-(oxetan-3-yl)piperazine require higher activation energy (elevated temperatures) and polar aprotic solvents compared to unsubstituted piperazines.

Step-by-Step Methodology:

  • Preparation: In a dry, pressure-rated reaction vial, combine the heteroaryl halide API precursor (1.0 eq) and 1-(oxetan-3-yl)piperazine (1.2 eq).

  • Activation: Suspend the reagents in anhydrous DMF or DMSO. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HX acid, preventing acid-mediated degradation of the oxetane ring.

  • Thermal Coupling: Seal the vial and heat to 80–100 °C for 12 hours. Self-Validation: Monitor the conversion via LC-MS. If the reaction stalls due to the reduced nucleophilicity of the oxetanyl piperazine, catalytic amounts of KI (0.1 eq) can be added to facilitate a Finkelstein-type halogen exchange, enhancing the leaving group ability.

  • Workup: Cool to room temperature and dilute heavily with water to precipitate the product. If the product does not precipitate, extract with Ethyl Acetate (EtOAc) and perform extensive aqueous washes (5x) to remove the DMF solvent.

Clinical Case Studies in Drug Discovery

The theoretical benefits of oxetanyl piperazines have been rigorously validated in late-stage clinical candidates:

  • Fenebrutinib (GDC-0853): During the development of this non-covalent BTK inhibitor, early analogs suffered from severe hepatotoxicity in pilot studies due to high lipophilicity and basicity. By introducing an oxetane motif, chemists successfully lowered the pKa​ of the piperazine ring from 7.8 to 6.3. This single bioisosteric modification resolved the toxicity issues and optimized the pharmacokinetic profile, allowing the drug to progress into clinical trials 1.

  • Lanraplenib: In the optimization of this SYK inhibitor, a traditional morpholine ring was replaced with an N-oxetane-piperazine. This swap reduced the aromatic count and increased the three-dimensionality of the molecule. The modification successfully lowered the LogD from 2.0 to an optimal 1.3, which proved critical for enhancing both metabolic stability and cellular permeability 1.

References

  • Title: Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: PMC / National Institutes of Health (NIH) URL: [Link]

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews Source: ACS Publications URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions with 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt

Welcome to the dedicated support resource for researchers, chemists, and process development professionals working with 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt. This guide provides in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support resource for researchers, chemists, and process development professionals working with 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt. This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and optimized protocols to help you navigate the unique challenges of this valuable building block and maximize your reaction yields.

Introduction: Understanding the Reagent

4-(Oxetan-3-yl)piperazine is a highly sought-after building block in modern drug discovery. The oxetane motif is prized for its ability to improve key physicochemical properties, such as aqueous solubility and metabolic stability, while reducing lipophilicity.[1][2] However, its common formulation as a ditrifluoroacetic acid (TFA) salt presents specific challenges in cross-coupling reactions that require careful consideration for successful outcomes. This guide is designed to address these challenges head-on, providing both mechanistic explanations and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this reagent supplied as a ditrifluoroacetic acid (TFA) salt?

A: Amines, particularly highly functionalized ones like this, are often supplied as salts to improve their shelf-life, stability, and handling characteristics. The salt form is typically a stable, crystalline solid that is less prone to degradation or reaction with atmospheric CO₂ and moisture compared to the freebase, which may be a liquid or oil.[3]

Q2: What are the key considerations when using the TFA salt in a cross-coupling reaction?

A: The most critical factor is the presence of two equivalents of trifluoroacetic acid. TFA is a strong acid that will neutralize the base required for the catalytic cycle. Therefore, you must add a sufficient amount of base to both neutralize the two TFA equivalents and serve as the catalytic base for the reaction itself. Failure to account for this is the most common reason for reaction failure.

Q3: What are the approximate pKa values for 4-(Oxetan-3-yl)piperazine?

A: While the exact experimental pKa values for this specific molecule are not widely published, we can estimate them based on related structures. Piperazine itself has two pKa values of approximately 9.7 (for the first protonation) and 5.3 (for the second).[4][5] The electron-withdrawing nature of the oxetane ring is expected to slightly decrease the basicity of the adjacent nitrogen. A predicted pKa for the freebase is around 9.0.[3] This basicity profile is crucial for selecting an appropriate base for both deprotonation and the catalytic cycle.

Q4: How stable is the oxetane ring under typical cross-coupling conditions?

A: The oxetane ring possesses moderate ring strain (25.5 kcal/mol), making it more stable than an epoxide but more reactive than a tetrahydrofuran (THF) ring.[6][7] It is generally stable under the basic or neutral conditions typical of most cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[6] However, it can be susceptible to ring-opening under strongly acidic conditions or at elevated temperatures, a factor to consider during reaction work-up and purification.[1][2]

Troubleshooting Guide: Low or No Product Yield

Low yield is the most common issue encountered. The following guide provides a systematic approach to diagnosing and solving the problem.

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_base Verify Base Stoichiometry (>2 eq. for TFA + catalytic eq.) start->check_base check_reagents Assess Reagent Quality (Aryl Halide, Catalyst, Solvent) check_base->check_reagents Base is Correct optimize_base Action: Adjust Base Type/Amount (See Table 1) check_base->optimize_base Base is Incorrect check_conditions Evaluate Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK replace_reagents Action: Use Fresh/Purified Reagents check_reagents->replace_reagents Reagents Suspect optimize_catalyst Screen Catalyst/Ligand System check_conditions->optimize_catalyst Conditions OK adjust_conditions Action: Increase Temp/Time, Ensure Inert Atmosphere check_conditions->adjust_conditions Conditions Suboptimal success Yield Improved optimize_catalyst->success New System Works fail Issue Persists (Consult Further) optimize_catalyst->fail No Improvement optimize_base->success replace_reagents->success adjust_conditions->success

Caption: A step-by-step workflow for diagnosing low-yield issues.

Issue 1: Insufficient or Incorrect Base

Root Cause: As a ditrifluoroacetate salt, the piperazine starting material is fully protonated. The primary role of the base is threefold:

  • Neutralize the first equivalent of TFA.

  • Neutralize the second equivalent of TFA.

  • Deprotonate the resulting piperazinium monocation to generate the free, nucleophilic amine required for the catalytic cycle.

Solution: Use a minimum of 3-4 equivalents of a suitable base. Weaker bases like K₂CO₃ are often insufficient. Strong, non-nucleophilic bases are required.

BaseRecommended EquivalentsNotes
NaOt-Bu 3.0Highly effective, but its high basicity can sometimes promote side reactions. Ideal for less reactive aryl chlorides.
K₃PO₄ 3.0 - 4.0A versatile and effective base, often providing a good balance of reactivity and selectivity.[8]
Cs₂CO₃ 3.0Generally provides high yields and is well-tolerated by many functional groups. Its solubility can be advantageous.

Expert Tip: For difficult couplings, a pre-stirring step can be beneficial. Add the aryl halide, catalyst, ligand, and base to the solvent and stir for 15-30 minutes under an inert atmosphere before adding the 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt. This allows for the formation of the active catalytic species without interference from the acidic starting material.

Issue 2: Suboptimal Catalyst System

Root Cause: The efficiency of cross-coupling reactions is highly dependent on the choice of palladium precursor and, most importantly, the phosphine ligand.[9] The steric environment around the piperazine nitrogen, influenced by the oxetane ring, may require specific ligands to facilitate efficient reductive elimination.

Solution: If standard conditions fail, screen a panel of ligands. For Buchwald-Hartwig amination, modern biarylphosphine ligands are often superior.

Ligand TypeExamplesBest Suited For
Bulky Biarylphosphines XPhos, RuPhos, BrettPhosGeneral purpose, highly active for a broad range of aryl halides, including challenging chlorides.
Ferrocenylphosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)Good for electron-rich and sterically unhindered aryl halides.[9]
Bulky Alkylphosphines tBu₃PHighly active but can be sensitive to air.

Palladium Source: Pd₂(dba)₃ and Pd(OAc)₂ are the most common and effective precursors. Using pre-formed palladium-ligand complexes (precatalysts) can also improve consistency and reaction rates.

Issue 3: Reaction Conditions and Reagent Quality

Root Cause: Cross-coupling reactions are sensitive to oxygen, water, and temperature. Incomplete degassing, impure solvents, or temperatures that are too low can halt the catalytic cycle. The reactivity of the aryl halide is also a primary factor.

Solutions:

  • Inert Atmosphere: Ensure the reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). Solvents should be degassed by sparging with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.

  • Temperature: For aryl bromides, temperatures of 80-110 °C are typical. Less reactive aryl chlorides may require higher temperatures (110-130 °C) and more active catalyst systems.

  • Aryl Halide Reactivity: The reactivity follows the order: I > Br > OTf >> Cl.[10] If you are using an aryl chloride, be prepared to use more forcing conditions (higher temperature, stronger base, more active ligand) than for an aryl bromide or iodide.

Troubleshooting Guide: Product Purification

The physicochemical properties of the 4-(Oxetan-3-yl)piperazine moiety can make purification challenging.

Diagram: In-Situ Deprotonationdot

deprotection_scheme

Sources

Optimization

Technical Support Center: Troubleshooting TFA Salt Interference in Transition-Metal Catalysis

Welcome to the Technical Support Center. As researchers and drug development professionals scale up syntheses or transition from discovery to process chemistry, one of the most frequent points of failure in transition-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals scale up syntheses or transition from discovery to process chemistry, one of the most frequent points of failure in transition-metal catalysis (such as Buchwald-Hartwig aminations, Suzuki-Miyaura couplings, and cross-electrophile couplings) is the use of substrates isolated as trifluoroacetic acid (TFA) salts.

This guide provides an in-depth mechanistic analysis, actionable troubleshooting steps, and self-validating protocols to overcome TFA salt interference.

Mechanistic Insights: The Dual Threat of TFA Salts

Trifluoroacetic acid is ubiquitous in discovery chemistry due to its utility in Boc-deprotection and reverse-phase HPLC purification. However, carrying a TFA salt into a palladium- or nickel-catalyzed cross-coupling introduces two distinct modes of interference:

The Proton Effect (Stoichiometric Disruption)

Transition-metal catalyzed cross-couplings rely on a delicate stoichiometric balance of base (e.g., NaOtBu, K₂CO₃, LiHMDS) to deprotonate the substrate and drive reductive elimination. The acidic proton of a TFA salt immediately neutralizes one equivalent of this base. If NaOtBu is used, this generates tert-butanol and sodium trifluoroacetate (NaTFA). NaTFA is highly insoluble in non-polar solvents like toluene or dioxane, creating a heterogeneous suspension that can physically occlude the active catalyst and stall the reaction.

The Anion Effect (Catalyst Poisoning and Altered Resting States)

The trifluoroacetate anion (CF₃COO⁻) is a potent, electron-withdrawing ligand. While the deliberate use of Pd(TFA)₂ can enhance the Lewis acidity and electrophilicity of the Pd(II) center—beneficial for certain C-H activation reactions[1]—an uncontrolled excess of TFA anions from a substrate salt is detrimental to cross-coupling.

Excess TFA drives the formation of off-cycle trinuclear species such as [Pd₃(OAc)₆₋ₓ(OTFA)ₓ][2] and unreactive anionic Pd(0) complexes like Pd(0)(PAr₃)₂(OCOCF₃)⁻[3]. These species alter the rate-limiting oxidative addition step, outcompete crucial phosphine ligands, and ultimately poison the catalytic cycle.

G Substrate Substrate TFA Salt (Amine·TFA) Proton Acidic Proton (H+) Substrate->Proton Anion Trifluoroacetate Anion (CF3COO-) Substrate->Anion Base Base Neutralization Forms tBuOH & NaTFA Proton->Base Coord Metal Coordination Alters Pd Electrophilicity Anion->Coord CatCycle Catalytic Cycle Inhibition / Stalling Base->CatCycle Coord->CatCycle

Fig 1. Mechanistic pathways of TFA salt interference in transition-metal catalytic cycles.

Quantitative Data: Counterion Impact on Catalysis

High-throughput experimentation (HTE) consistently demonstrates that TFA salts yield significantly poorer conversions in cross-couplings and amide couplings compared to their free-base or alternative salt counterparts[4].

Table 1: Quantitative Comparison of Counterion Effects on Pd-Catalyzed Cross-Couplings

CounterionTypical Conversion RateCatalyst Poisoning RiskBase ConsumptionRecommended Action
Free Base >95% (Baseline)LowStandard (1.0 - 1.2 eq)Optimal state for catalysis.
Tosylate (OTs) 85 - 95%LowHigh (+1.0 eq required)Excellent crystalline alternative to TFA[5].
HCl Salt 80 - 90%Low to ModerateHigh (+1.0 eq required)Add extra base; generally well-tolerated.
TFA Salt <10 - 50%High (Ligand displacement)High (+1.0 eq required)Free-base or exchange counterion[4].

Troubleshooting FAQs

Q1: I just used my TFA-salt amine in a Buchwald-Hartwig amination and got 0% conversion. What happened? A: Your base was likely consumed by the TFA proton, preventing the deprotonation of the amine required for reductive elimination. Furthermore, the resulting trifluoroacetate anions likely displaced your phosphine ligands, forming an inactive Pd(0)(PAr₃)₂(OCOCF₃)⁻ resting state[3].

Q2: Can I just add more base to compensate for the TFA salt? A: Sometimes, but it is risky. If you must use the TFA salt, you must add exactly 1.0 to 1.2 extra equivalents of a strong, non-nucleophilic base (e.g., LiHMDS) per TFA molecule. However, if the resulting salt byproduct (e.g., NaTFA) is insoluble in your reaction solvent, it will crash out and may still stall the reaction.

Q3: What if my substrate is too volatile or unstable to isolate as a free base? A: Perform a counterion exchange. Process chemistry campaigns, such as the scale-up of the ERα degrader Camizestrant, have successfully bypassed TFA instability and coupling failures by crystallizing the substrate as a ditosylate salt instead[5]. Tosylate is a non-coordinating anion and does not poison palladium catalysts.

Decision Workflow & Experimental Protocols

G Start TFA Salt Substrate Identified Step1 Is the free base stable and non-volatile? Start->Step1 FreeBase Protocol A: Free-Base via SCX Cartridge Step1->FreeBase Yes Step2 Protocol C: Add +1.2 eq Strong Base (e.g., LiHMDS) Step1->Step2 No Success Proceed to Workup/Isolation FreeBase->Success Run Coupling Check Did reaction reach full conversion? Step2->Check Check->Success Yes Fail Protocol B: Counterion Exchange (e.g., to Tosylate) Check->Fail No Fail->Success Run Coupling

Fig 2. Decision tree for troubleshooting and mitigating TFA salt interference in cross-coupling.

Protocol A: Free-Basing via SCX (Strong Cation Exchange) Catch-and-Release

Use this method for stable, non-volatile amines to completely remove the TFA threat.

  • Conditioning: Wash an SCX-2 solid-phase extraction cartridge with Methanol (3 column volumes).

  • Loading: Dissolve the amine·TFA salt in a minimum volume of Methanol and load onto the cartridge. The basic amine binds to the sulfonic acid resin, while the TFA anion remains in the mobile phase.

  • Washing: Wash with Methanol (3 column volumes) to elute the trifluoroacetic acid.

    • Self-Validation Step: Spot the eluent on a TLC plate and stain with bromocresol green; continue washing until no acidic species are detected.

  • Elution: Elute the free amine using 2M NH₃ in Methanol (3 column volumes).

  • Concentration: Concentrate the eluent in vacuo to yield the free amine.

    • Self-Validation Step: Analyze the product via ¹⁹F NMR. The complete absence of a singlet at ~ -76 ppm confirms the successful removal of the TFA counterion.

Protocol B: Counterion Exchange (TFA to Tosylate)

Use this method when the free base is unstable, an oil, or volatile[5].

  • Dissolution: Dissolve the amine·TFA salt in a biphasic mixture of 2-MeTHF and 1M aqueous NaOH (1:1 v/v). Stir vigorously for 15 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with 2-MeTHF.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ and filter.

  • Salt Formation: Add a stoichiometric amount (1.05 eq) of p-toluenesulfonic acid (PTSA) monohydrate dissolved in a minimum amount of acetonitrile.

  • Crystallization: Stir at room temperature until precipitation occurs. Filter and wash with cold MTBE.

    • Self-Validation Step: Run ¹H NMR to confirm the 1:1 integration ratio of the tosylate aromatic protons to the amine backbone, and ¹⁹F NMR to confirm the absence of TFA.

Protocol C: Modified Buchwald-Hartwig Amination for TFA Salts

Use this method only when free-basing or counterion exchange is impossible.

  • Preparation: In a glovebox, charge an oven-dried vial with the aryl halide (1.0 eq), amine·TFA salt (1.2 eq), Pd precatalyst (e.g., BrettPhos Pd G3, 2-5 mol%), and ligand (2-5 mol%).

  • Base Adjustment: Add 2.4 eq of a strong, non-nucleophilic base (e.g., LiHMDS or NaOtBu).

    • Causality: 1.2 eq neutralizes the TFA salt, and 1.2 eq drives the catalytic cycle.

  • Solvent Addition: Add anhydrous solvent (e.g., 1,4-Dioxane or Toluene) to achieve a 0.1 M concentration.

  • Reaction: Seal the vial, remove from the glovebox, and heat to the optimized temperature (e.g., 80 °C) for 12 hours.

    • Self-Validation Step: Monitor reaction progress via LC-MS. If the reaction stalls at <50% conversion, catalyst poisoning by the TFA anion has likely occurred, necessitating a switch to Protocol A or B.

References

  • "First Multikilogram Synthesis of the Next-Generation Oral Selective ERα Degrader Camizestrant." Organic Process Research & Development, ACS Publications. URL:[Link]

  • "The role of trinuclear species in a palladium acetate/trifluoroacetic acid catalytic system." Dalton Transactions, RSC Publishing. URL:[Link]

  • "Formation of anionic palladium(0) complexes ligated by the trifluoroacetate ion and their reactivity in oxidative addition." ResearchGate. URL: [Link]

  • "Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Sources

Troubleshooting

Process Chemistry Technical Support Center: Preserving Oxetane Integrity in Piperazine Synthesis

Welcome to the Process Chemistry Technical Support Center. Integrating oxetanes into piperazine scaffolds (e.g., as morpholine bioisosteres) is a highly effective strategy in drug development to modulate basicity ( pKa​...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. Integrating oxetanes into piperazine scaffolds (e.g., as morpholine bioisosteres) is a highly effective strategy in drug development to modulate basicity ( pKa​ ), improve metabolic stability, and increase aqueous solubility[1]. However, the inherent ring strain of the oxetane ring (~106 kJ/mol) makes it susceptible to degradation under specific synthetic conditions[2].

As a Senior Application Scientist, I have designed this troubleshooting guide to provide you with mechanistic insights, field-proven FAQs, and self-validating protocols to ensure your oxetane-piperazine derivatives survive complex synthetic workflows.

Part 1: Mechanistic Primer — The Causality of Oxetane Stability

To troubleshoot effectively, we must first understand why oxetanes open. The anecdotal belief that all oxetanes are categorically unstable to acid is a misconception[1].

Stability is fundamentally dictated by the substitution pattern . A 3,3-disubstitution pattern provides immense stability because the substituents sterically block the trajectory of external nucleophiles attempting to attack the C–O σ∗ antibonding orbital[1]. However, this steric shielding is bypassed if an internal nucleophile (such as a newly deprotected secondary piperazine amine) is present, which can rapidly trigger intramolecular ring-opening under acidic conditions[1].

Mechanistic_Stability cluster_0 Acid-Catalyzed Degradation cluster_1 Steric Shielding Strategy A Protonated Oxetane (High Ring Strain) B Nucleophilic Attack (Internal/External) A->B Activation C Ring-Opened Degradation Product B->C Cleavage D 3,3-Disubstituted Oxetane E Steric Blockade of C-O σ* Orbital D->E Structural Design F Intact Oxetane (Stable) E->F Prevents Attack

Mechanistic basis of oxetane stability: Steric shielding vs. acid-catalyzed ring opening.

Part 2: Troubleshooting Guides & FAQs

FAQ 1: I am trying to deprotect a Boc-piperazine attached to an oxetane using standard TFA/DCM, but I am observing oxetane degradation. How can I prevent this?

Mechanistic Analysis: While many 3,3-diaryloxetanes and 2,2-disubstituted oxetanes can withstand standard Trifluoroacetic Acid (TFA) deprotection[3][4], oxetanes with proximal internal nucleophiles (like the liberated piperazine amine) are highly prone to acid-catalyzed intramolecular ring-opening[1]. Corrective Action:

  • Kinetic Control: Perform the TFA deprotection strictly at 0 °C. Lowering the temperature suppresses the kinetic energy required for the intramolecular nucleophilic attack on the protonated oxetane[5].

  • Alternative Mild Deprotection: If low-temperature TFA still fails, switch to a Lewis-acidic approach using TMSOTf and 2,6-lutidine in DCM. This bypasses the high Brønsted acidity that protonates the oxetane oxygen, selectively removing the Boc group.

FAQ 2: I need to reduce an oxetane-containing lactam/amide to a piperazine. Direct reduction with LiAlH4​ destroys the oxetane. What is the alternative?

Mechanistic Analysis: Strong nucleophilic hydrides like LiAlH4​ , combined with the harsh Lewis acidic nature of lithium/aluminum species, strongly coordinate to the oxetane oxygen. This lowers the LUMO and facilitates nucleophilic ring-opening[6]. Corrective Action: Utilize a two-step thionation-reduction sequence. Convert the amide to a thioamide using Lawesson's reagent. Thioamides are significantly easier to reduce, allowing you to use milder reduction conditions (e.g., Raney Nickel) that lack the harsh Lewis acidity required to cleave the oxetane[6].

Reduction_Workflow Start Oxetane-Amide/Lactam Precursor Hazard Direct LiAlH4 Reduction (Harsh Lewis Acid/Nucleophile) Start->Hazard Avoid Step1 Lawesson's Reagent (Thionation) Start->Step1 Preferred Pathway Degradation Oxetane Ring Opening (Yield Loss) Hazard->Degradation Intermediate Thioamide Intermediate Step1->Intermediate Step2 Mild Reduction (e.g., Raney Ni) Intermediate->Step2 Success Spirocyclic Piperazine (Intact Oxetane) Step2->Success

Two-step thioamide reduction workflow to prevent oxetane cleavage during piperazine synthesis.

FAQ 3: Can I perform nucleophilic substitutions ( SN​2 ) on piperazines in the presence of an oxetane?

Mechanistic Analysis: Yes. Oxetanes are remarkably stable to basic and nucleophilic conditions compared to epoxides, due to a different ground-state strain relief trajectory[2]. You can safely alkylate the piperazine nitrogen using standard bases ( K2​CO3​ , DIPEA) and alkyl halides at elevated temperatures without risking the oxetane ring[7].

Part 3: Quantitative Data & Validated Protocols

Table 1: Comparative Stability of Oxetanes vs. Epoxides in Synthetic Conditions
Condition / ReagentOxetane (Unsubstituted)3,3-Disubstituted OxetaneEpoxideMechanistic Rationale
Ring Strain Energy ~106 kJ/mol~106 kJ/mol~112 kJ/molSimilar strain, but different reactivity profiles[2].
Aqueous Base (NaOH) Highly StableHighly StableLabileOxetanes have a higher activation barrier for alkaline hydrolysis[2].
Brønsted Acid (TFA, rt) LabileModerately Stable*Highly Labile3,3-substituents sterically block the C-O σ∗ orbital[1][4].
Lewis Acid ( LiAlH4​ ) LabileLabileHighly LabileDirect coordination to oxygen facilitates hydride attack[6].
Nucleophiles (Heat) StableHighly StableLabileLack of activation prevents SN​2 attack unless catalyzed[2].

*Note: Stability decreases significantly if an internal nucleophile (e.g., secondary amine) is present[1].

Protocol 1: Mild Boc-Deprotection of Piperazine-Oxetane Derivatives

Objective: Remove N-Boc protecting group without triggering acid-catalyzed oxetane opening. Self-Validating Logic: By strictly controlling the temperature, we limit the thermal energy available to cross the activation barrier for oxetane cleavage, while still allowing the lower-barrier Boc deprotection to proceed[5].

  • Preparation: Dissolve the N-Boc-piperazine-oxetane derivative (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Thermal Control: Cool the reaction flask to exactly 0 °C using an ice-water bath. Allow 10 minutes for equilibration.

  • Acid Addition: Add Trifluoroacetic Acid (TFA) dropwise to achieve a 10% v/v concentration. Do not exceed this concentration.

  • Monitoring: Stir at 0 °C for 5 minutes, then remove the ice bath. Monitor closely by TLC/LCMS every 30 minutes[5].

  • Quenching: Quench immediately upon completion (typically 1-3 hours) by pouring the mixture into cold saturated aqueous NaHCO3​ . Crucial: This neutralizes the acid instantly, preventing degradation during the concentration phase.

  • Isolation: Extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure at 30 °C.

Protocol 2: Two-Step Amide Reduction to Piperazine via Thioamide

Objective: Reduce an oxetane-containing lactam/amide to a piperazine without using harsh Lewis acidic hydrides[6].

  • Thionation: Dissolve the amide precursor (1.0 equiv) in anhydrous Toluene (0.2 M). Add Lawesson's Reagent (0.6 equiv).

  • Heating: Heat the mixture to 80 °C until complete conversion to the thioamide is observed via LCMS (usually 2-4 hours).

  • Purification: Cool to room temperature, concentrate, and purify the thioamide intermediate via silica gel flash chromatography.

  • Mild Reduction: Dissolve the purified thioamide in Ethanol (0.1 M).

  • Catalyst Addition: Add an excess of Raney Nickel (slurry in water, washed 3x with ethanol prior to use). Causality: Raney Nickel facilitates desulfurization-reduction without providing Lewis acidic coordination sites that activate the oxetane oxygen[6].

  • Reaction: Stir at room temperature under a hydrogen atmosphere (balloon) until the thioamide is fully reduced to the piperazine.

  • Workup: Filter carefully through a pad of Celite (Caution: Raney Ni is highly pyrophoric), wash with Ethanol, and concentrate the filtrate to yield the intact spirocyclic piperazine.

Sources

Optimization

Technical Support Center: Purification of 4-(Oxetan-3-yl)piperazine Ditrifluoroacetic Acid Salt Mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of 4-(oxetan-3-yl)piperazine following Boc-deprotection or reductive amination.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of 4-(oxetan-3-yl)piperazine following Boc-deprotection or reductive amination. This molecule presents a unique triad of purification challenges:

  • High Hydrophilicity : The piperazine core contains two basic nitrogens, and the oxetane ring acts as a strong hydrogen bond acceptor, making the free base highly water-soluble.

  • Acid Sensitivity : The oxetane ring possesses moderate ring strain and is susceptible to acid-catalyzed ring-opening under harsh conditions.

  • Salt Stoichiometry : As a ditrifluoroacetic acid (2TFA) salt, the mixture contains excess sticky, non-volatile acid that can severely inhibit downstream amide coupling reactions.

Below is our comprehensive troubleshooting guide and validated protocols designed to help you isolate this critical building block with high purity and intact structural integrity.

Purification Strategy Workflow

PurificationWorkflow Start Crude 4-(Oxetan-3-yl)piperazine 2TFA Reaction Mixture Q1 Is aqueous workup acceptable? Start->Q1 SCX SCX Catch-and-Release (Recommended) Q1->SCX No, high water solubility Resin Anhydrous Basic Resin (Amberlyst A26) Q1->Resin Strictly anhydrous needed Evap Direct Evaporation / Lyophilization Q1->Evap Only removing volatiles Pure Purified Free Base or Volatile Salt SCX->Pure Elute with NH3/MeOH Resin->Pure Filter & Evaporate

Caption: Workflow for purifying 4-(oxetan-3-yl)piperazine TFA salts based on downstream needs.

Troubleshooting Guide: The Causality of Failure

Issue 1: Oxetane Ring Degradation during TFA Removal

  • Symptom : LC-MS shows a mass corresponding to +18 Da (water addition) or other nucleophilic adducts, indicating oxetane ring opening.

  • Causality : While the oxetane ring is generally stable to weak acids and basic conditions, the protonation of the oxetane oxygen activates the strained four-membered ring (107 kJ/mol ring strain) toward nucleophilic attack. The oxetane ring is1[1]. TFA is generally tolerated at room temperature; however, when researchers attempt to remove TFA by rotary evaporation at elevated temperatures (>40°C), the effective concentration and acidity of TFA increase drastically. This provides the thermal energy required to 2[2].

  • Solution : Never heat the TFA salt mixture above 30°C. Neutralize the acid prior to concentration.

Issue 2: Near-Zero Recovery After Aqueous Workup

  • Symptom : After neutralizing the TFA salt with aqueous NaOH or NaHCO₃ and extracting with DCM or EtOAc, the product remains entirely in the aqueous layer.

  • Causality : The secondary nitrogen of 4-(oxetan-3-yl)piperazine is highly basic, with a3[3]. Conversely, the tertiary nitrogen's basicity is reduced due to the 4[4]. Despite this, the molecule as a whole remains highly polar. The combination of the basic amine and the oxygen hydrogen-bond acceptor ensures the free base partitions heavily into the aqueous phase.

  • Solution : Abandon aqueous liquid-liquid extraction. Utilize anhydrous free-basing techniques such as SCX chromatography or basic macroreticular resins.

Validated Experimental Protocols
Protocol A: Catch-and-Release SCX Chromatography (Recommended)

This method leverages Strong Cation Exchange (SCX) to trap the protonated piperazine while washing away TFA and non-basic impurities.

Step-by-Step Methodology:

  • Column Conditioning : Wet an SCX cartridge (e.g., sulfonic acid silica) with 3 column volumes (CV) of Methanol (MeOH).

  • Loading : Dissolve the crude 4-(oxetan-3-yl)piperazine 2TFA salt in a minimum volume of MeOH and load it onto the column.

    • Self-Validation Check: Spot the flow-through on a TLC plate and stain with ninhydrin. The absence of a purple spot confirms the amine has been completely captured by the resin.

  • Washing : Wash the column with 3 CV of MeOH to remove the trifluoroacetate counterions and any neutral/acidic byproducts.

  • Elution : Elute the free base using 3 CV of 2M Ammonia (NH₃) in MeOH.

    • Self-Validation Check: Test the pH of the eluent drops with pH paper; it should register >9, confirming the presence of ammonia and the release of the free base.

  • Concentration : Evaporate the methanolic ammonia under reduced pressure at <30°C to yield the pure 4-(oxetan-3-yl)piperazine free base.

Protocol B: Anhydrous Free-Basing via Basic Resin

Ideal for scaling up when SCX cartridges are impractical or when strictly anhydrous conditions are required.

Step-by-Step Methodology:

  • Preparation : Suspend Amberlyst A26 (OH⁻ form) resin in MeOH (approx. 3-4 equivalents of resin basic sites per mole of TFA).

  • Reaction : Add the crude 2TFA salt mixture to the suspension.

  • Agitation : Stir gently at room temperature for 1 hour. The resin will exchange its hydroxide ions for trifluoroacetate, neutralizing the salt to form water and the free base.

    • Self-Validation Check: Withdraw a 10 µL aliquot, dilute in water, and check the pH. A neutral or slightly basic pH indicates complete TFA scavenging.

  • Filtration : Filter the mixture through a sintered glass funnel to remove the resin. Wash the resin cake with 2 CV of MeOH.

  • Concentration : Concentrate the combined filtrates under reduced pressure at <30°C.

Quantitative Data Presentation
Purification MethodTypical RecoveryPurity (LC-MS)ScalabilityRisk of Ring OpeningTime Required
SCX Chromatography 85 - 95%>98%Low to MediumLow1 - 2 hours
Basic Resin (Amberlyst) 80 - 90%>95%HighLow2 - 3 hours
Aqueous Extraction < 20%VariableHighLow3 - 4 hours
Direct Evaporation (Heat) N/A (Degrades)< 50%HighHigh1 hour
Frequently Asked Questions (FAQs)

Q: Can I convert the TFA salt to an HCl salt for easier handling? A: Yes, but with extreme caution. You can perform a salt exchange using strictly anhydrous HCl in dioxane. However, the oxetane ring is highly susceptible to ring-opening by chloride nucleophilic attack if any moisture is present or if the reaction is heated. Keep the reaction strictly anhydrous and at 0°C to 20°C.

Q: Why does the oxetane oxygen lower the pKa of the adjacent tertiary amine? A: The electronegative oxygen atom in the four-membered ring exerts a powerful inductive electron-withdrawing effect. This effect propagates through the short σ-bonding framework, significantly reducing the electron density on the adjacent tertiary nitrogen, thereby lowering its pKa compared to a standard alkyl-substituted piperazine.

Q: My downstream reaction is an amide coupling (e.g., HATU/DIPEA). Do I absolutely need to remove the TFA? A: Not necessarily, provided you account for the stoichiometry. If you proceed with the 2TFA salt, you must add at least 3-4 equivalents of a non-nucleophilic base (like DIPEA) to neutralize the TFA and free the secondary amine for nucleophilic attack. However, excess salts can sometimes precipitate or slow down the coupling kinetics, making SCX purification the cleaner approach.

References
  • Title: Oxetanes in Drug Discovery Campaigns | Source: National Institutes of Health (NIH)
  • Title: Assessing the stability of the oxetane ring under various chemical conditions | Source: Benchchem | URL
  • Title: 1-(Oxetan-3-yl)
  • Title: Oxetane as a part of modern medicinal chemistry toolbox | Source: ChemRxiv | URL

Sources

Troubleshooting

Stability of oxetane ring in 4-(Oxetan-3-yl)piperazine under harsh acidic conditions

A Guide to the Stability of the Oxetane Ring Under Harsh Acidic Conditions Welcome to the technical support center for researchers, scientists, and drug development professionals. As Senior Application Scientists, we und...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to the Stability of the Oxetane Ring Under Harsh Acidic Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand the challenges encountered during the development of novel chemical entities. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of the 4-(Oxetan-3-yl)piperazine moiety, a common scaffold in modern drug discovery, particularly when exposed to harsh acidic environments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the oxetane ring in 4-(Oxetan-3-yl)piperazine under strongly acidic conditions (e.g., pH < 2)?

The stability of an oxetane ring is not absolute and is highly dependent on its substitution pattern and the surrounding molecular architecture.[1][2] While the four-membered ring possesses significant strain energy (approx. 107 kJ/mol), making it more reactive than a tetrahydrofuran (THF) ring, it is generally less susceptible to hydrolysis than a highly strained epoxide.[2][3]

For the specific case of 4-(Oxetan-3-yl)piperazine, the oxetane is substituted at the 3-position. This substitution pattern is generally considered more stable than 2-substitution.[1][4] However, the notion that oxetanes are universally unstable in acid is a misconception.[2] For instance, some 3,3-disubstituted oxetanes show remarkable stability, with over 80% of the compound remaining after 24 hours at pH 1.2.[2] The primary concern for 4-(Oxetan-3-yl)piperazine is the proximity of the piperazine nitrogen atoms, which can act as internal nucleophiles, potentially facilitating ring-opening under certain acidic conditions.[1][4]

Q2: What is the primary degradation pathway for the oxetane ring in the presence of strong acids?

The principal degradation pathway is an acid-catalyzed ring-opening reaction.[5][6] The mechanism involves two key steps:

  • Protonation: The ether oxygen of the oxetane ring is protonated by the acid, forming a highly reactive oxonium ion. This step activates the ring for nucleophilic attack by weakening the C-O bonds.[2]

  • Nucleophilic Attack: A nucleophile attacks one of the electrophilic carbons adjacent to the protonated oxygen. This can be an external nucleophile from the solvent (e.g., water, chloride) or, more critically in this case, an internal nucleophile. The distal nitrogen of the piperazine ring could potentially attack intramolecularly, leading to a rearranged product.

The outcome is the cleavage of the oxetane ring to form a 1,3-diol derivative or other related products, depending on the nucleophile involved.

Caption: Acid-catalyzed ring-opening of an oxetane.
Q3: How does the piperazine moiety influence the stability of the oxetane ring?

The piperazine ring has two opposing effects:

  • Basicity Attenuation: The electron-withdrawing inductive effect of the oxetane oxygen reduces the basicity (pKa) of the adjacent piperazine nitrogen.[1][7] This can be beneficial, as a lower pKa may improve pharmacokinetic properties.

  • Internal Nucleophile: In acidic solution, an equilibrium will exist between the unprotonated, monoprotonated, and diprotonated forms of piperazine. The unprotonated or monoprotonated forms contain a free nitrogen that can act as an internal nucleophile, potentially accelerating the ring-opening of the nearby protonated oxetane.[1][4] The rate of this intramolecular reaction would be highly dependent on the conformational flexibility of the molecule and the specific pH of the solution.

Q4: What analytical techniques are recommended for monitoring the stability of 4-(Oxetan-3-yl)piperazine?

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[2][8]

  • Method: Reverse-phase HPLC with UV detection is typically sufficient. A C18 column is a common starting point.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure separation of the parent compound from potential degradation products.

  • Detection: Diode-Array Detection (DAD) or Photodiode Array (PDA) is advantageous as it allows for peak purity analysis, helping to confirm that new peaks are not co-eluting.

  • Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is invaluable for identifying the molecular weights of degradation products, which provides crucial clues to the degradation pathway.[9]

Troubleshooting Guides

Issue 1: Unexpectedly high degradation of my compound during an acidic workup (e.g., extraction with 1N HCl).
Potential Cause Recommended Solution
Prolonged Exposure Time: The kinetics of acid-catalyzed hydrolysis can be significant even at room temperature if the exposure time is long.Minimize the duration of the acidic wash. Perform the extraction quickly and immediately proceed to the next step.
Elevated Temperature: Exothermic reactions during neutralization or other steps can increase the local temperature, accelerating degradation.Perform the acidic wash in an ice bath to maintain a low temperature (0-5 °C), which will significantly slow the rate of hydrolysis.[10]
High Acid Concentration: Using a highly concentrated acid increases the H+ concentration, driving the initial protonation step faster.Consider using a milder acidic condition if the chemistry allows. For example, a wash with 0.1 N HCl or even a saturated ammonium chloride solution (pH ~4.5-5.5) may be sufficient for the extraction without causing significant degradation.
Issue 2: My HPLC/LC-MS analysis shows multiple new peaks after subjecting the compound to forced degradation in acidic media.
Potential Cause Recommended Solution
Multiple Degradation Pathways: Harsh conditions can lead to several outcomes. Besides oxetane ring-opening, other parts of the molecule may also be susceptible to acid-catalyzed hydrolysis or rearrangement.Characterize the Degradants: Use LC-MS/MS to determine the mass and fragmentation patterns of the new peaks. This will help elucidate their structures and map the degradation pathways.
Regioisomer Formation: Nucleophilic attack on the protonated oxetane can occur at either of the two carbons adjacent to the oxygen, potentially leading to isomeric diol products.Systematic Study: Conduct a time-course degradation study. Analyze samples at multiple time points (e.g., 0, 2, 8, 24 hours) to identify primary versus secondary degradation products. This helps simplify the interpretation of the chromatogram.[2]
Piperazine Ring Degradation: While generally stable, the piperazine ring itself can degrade under very harsh thermal or oxidative conditions, though this is less likely under typical acidic hydrolysis.[11][12]Focus initial characterization efforts on masses corresponding to the addition of water (M+18) to the parent compound, which is the hallmark of oxetane hydrolysis.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for assessing the stability of 4-(Oxetan-3-yl)piperazine under acidic conditions, based on standard pharmaceutical stress testing guidelines.[2][13]

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution (in Acetonitrile or Methanol) acid_cond Acidic Condition: - Mix 1 mL stock + 1 mL 0.2 N HCl - Final Conc: 0.5 mg/mL in 0.1 N HCl prep_stock->acid_cond temp_control Incubate at Controlled Temperature (e.g., 60°C) acid_cond->temp_control sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 24 hr) temp_control->sampling neutralize Neutralize Aliquots (with equivalent 0.1 N NaOH) sampling->neutralize analysis Analyze by Stability-Indicating HPLC-UV/MS Method neutralize->analysis quantify Quantify Parent Compound (% Remaining) & Profile Degradation Products analysis->quantify

Caption: A typical workflow for forced degradation studies.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in a suitable organic solvent like acetonitrile or methanol.[2]

  • Acidic Stress: In a vial, combine 1 mL of the stock solution with 1 mL of 0.2 N HCl. This results in a final drug concentration of 0.5 mg/mL in a solution of 0.1 N HCl and 50% organic solvent. The organic solvent is included to ensure solubility.

  • Incubation: Place the vial in a controlled temperature environment, such as a 60°C oven or water bath. Elevated temperature is used to accelerate degradation to observable levels within a practical timeframe.[2][14]

  • Time Points: Withdraw aliquots (e.g., 100 µL) at predetermined time points, such as 0, 2, 4, 8, and 24 hours. The "0 hour" sample represents the baseline before significant degradation has occurred.

  • Quenching: Immediately neutralize each aliquot with an equivalent amount of 0.1 N NaOH to stop the acid-catalyzed degradation. This ensures the sample composition is "frozen" at that time point.

  • Analysis: Analyze all neutralized samples using a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to profile the degradation products that are formed over time.

Summary of Expected Stability

The following table provides a qualitative summary of the expected stability of the 4-(Oxetan-3-yl)piperazine moiety under various conditions, based on established principles of oxetane chemistry.

Condition Temperature Expected Stability Outcome Primary Rationale
Mild Acid (pH 4-6) Room TempGenerally Stable: Minimal degradation expected over several hours.Insufficient H+ concentration to significantly promote oxetane ring protonation.
Strong Acid (pH < 2) 0 - 5 °CModerately Stable: Slow degradation may occur over several hours.Low temperature mitigates the increased rate of hydrolysis from high H+ concentration.
Strong Acid (pH < 2) Room TempSusceptible: Degradation is likely within minutes to hours.Sufficient thermal energy and H+ concentration for efficient ring-opening.
Strong Acid (pH < 2) > 40 °CUnstable: Rapid and extensive degradation is expected.[2]Harsh conditions will accelerate all degradation pathways, including potential intramolecular reactions.
Basic Conditions (pH > 8) Elevated TempHighly Stable: The oxetane ring is generally robust under basic conditions.[2]Lack of an acid catalyst for ring activation. The piperazine moiety is also stable under these conditions.[15]

References

  • Wuts, P. G. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Carreira, E. M., & Fessard, T. C. (2010). Oxetanes in drug discovery. ETH Zurich Research Collection. [Link]

  • Fessard, T. C., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Angewandte Chemie International Edition. [Link]

  • Burkhard, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Balsamo, A., et al. (1985). Mechanism and stereochemistry of oxetane reactions. II. High Syn stereoselectivity in the oxetane ring opening of 6-phenyl-7-oxabicyclo[4.2.0]octane under acidic conditions. The Journal of Organic Chemistry. [Link]

  • Denmark, S. E. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link]

  • Tummatorn, J., & Dudley, G. B. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters. [Link]

  • An, A. K., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of Environmental Chemical Engineering. [Link]

  • G. P. McGlacken, et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Tarsa, M., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Molecules. [Link]

  • Dong Group. (n.d.). Oxetane Presentation. University of California, Irvine. [Link]

  • He, T., et al. (2013). Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. Chemosphere. [Link]

  • Kumar, V., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

  • Wessig, P. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry. [Link]

  • Elzanfaly, E. S., et al. (2018). Stability indicating methods for selective determination of Oxetacaine in the presence of its degradation products. Bulletin of Faculty of Pharmacy, Cairo University. [Link]

  • Pawar, S. V., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • Elzanfaly, E. S., et al. (2018). Stability Indicating Spectrophotometric Methods for the Determination of Oxetacaine in the Presence of Its Hydrolytic and Oxidative Degradation Products. ResearchGate. [Link]

  • Singh, R., & Rehman, Z. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Kumar, D., et al. (2017). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. ResearchGate. [Link]

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

Sources

Reference Data & Comparative Studies

Validation

The Counterion Conundrum: TFA vs. HCl Salts of 4-(Oxetan-3-yl)piperazine in Drug Discovery

The incorporation of the oxetane ring into piperazine scaffolds has become a hallmark of modern medicinal chemistry. Acting as a robust bioisostere for gem-dimethyl groups or carbonyls, the oxetane motif enhances aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of the oxetane ring into piperazine scaffolds has become a hallmark of modern medicinal chemistry. Acting as a robust bioisostere for gem-dimethyl groups or carbonyls, the oxetane motif enhances aqueous solubility, reduces lipophilicity, and improves metabolic stability. 4-(Oxetan-3-yl)piperazine is a premier building block in this space.

However, as an Application Scientist, I frequently observe that while researchers meticulously design the core scaffold, the choice of the counterion—typically Trifluoroacetate (TFA) or Hydrochloride (HCl)—is often treated as an afterthought. This oversight can derail both synthetic campaigns and downstream biological evaluations. The counterion dictates the solid-state properties, solubility profile, and biological compatibility of the building block.

This guide provides an objective, data-driven comparison of the di-TFA and di-HCl salts of 4-(Oxetan-3-yl)piperazine, equipping you with the mechanistic insights and validated protocols needed to optimize your workflows.

Quantitative Data Comparison

The physical and chemical divergent properties of the two salt forms dictate their utility in specific phases of drug development. Below is a comparative summary of the di-TFA and di-HCl salts of 4-(Oxetan-3-yl)piperazine.

PropertyDi-TFA SaltDi-HCl SaltPractical Implication
Molecular Weight 370.25 g/mol 215.12 g/mol Significant mass difference; critical for accurate stoichiometric calculations during coupling.
Physical State Viscous oil or amorphous gumCrystalline solidHCl salt allows for precise weighing and automated solid dispensing.
Hygroscopicity HighLow to ModerateTFA salts readily absorb atmospheric moisture, complicating long-term storage.
Solubility (DCM/DMF) ExcellentPoor in DCM; Good in DMFTFA salt is easier to keep in solution for homogeneous organic reactions.
Biological Compatibility Poor (Cytotoxic)Excellent (Inert)Residual TFA can cause false positives in cell-based assays[1].
Mechanistic Insights: Causality Behind the Choices

Understanding the molecular behavior of these counterions allows for rational experimental design.

The TFA Salt Profile: Synthesizing the TFA salt via standard Boc-deprotection (TFA in dichloromethane) is rapid and highly efficient. However, the bulky, fluorinated trifluoroacetate anion disrupts crystalline lattice packing. This is why the resulting product is almost always a viscous oil or an amorphous, hygroscopic gum. While this form exhibits excellent solubility in organic solvents, it presents significant challenges in accurate weighing. Furthermore, residual TFA is notoriously cytotoxic; it can artificially alter local pH in unbuffered biological assays and inhibit cell proliferation, leading to skewed in vitro data[1].

The HCl Salt Profile: Deprotection using anhydrous 4M HCl in dioxane yields the di-HCl salt. The small, hard chloride anion promotes strong intermolecular hydrogen bonding, driving the formation of a highly crystalline, non-hygroscopic solid. This physical state is ideal for precise handling. Crucially, the anhydrous nature of the dioxane/HCl system prevents the acid-catalyzed hydrolytic cleavage of the sensitive oxetane ring (which would otherwise open in the presence of aqueous strong acids). In downstream applications, the chloride counterion is biologically inert, making it the gold standard for compounds destined for biological screening[2].

G Salt 4-(Oxetan-3-yl)piperazine Salt TFA Di-TFA Salt Salt->TFA HCl Di-HCl Salt Salt->HCl OrgSyn Organic Synthesis (Amidation, Alkylation) TFA->OrgSyn BioAssay Biological Assays (In vitro / In vivo) TFA->BioAssay HCl->OrgSyn HCl->BioAssay TFA_Org Good solubility in DCM Requires excess DIPEA OrgSyn->TFA_Org HCl_Org Lower solubility in DCM Excellent handling (solid) OrgSyn->HCl_Org TFA_Bio High cytotoxicity Alters local pH BioAssay->TFA_Bio HCl_Bio Biologically inert Ideal for screening BioAssay->HCl_Bio

Divergent downstream effects of TFA vs. HCl salts in synthetic and biological workflows.

Experimental Methodologies & Self-Validating Protocols

The following protocols detail the synthesis of both salt forms from the common precursor, tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate, as well as a validated counterion exchange workflow.

G Start Boc-4-(Oxetan-3-yl)piperazine TFA_Route TFA / DCM (RT, 2h) Start->TFA_Route HCl_Route 4M HCl / Dioxane (RT, 2h) Start->HCl_Route TFA_Salt Di-TFA Salt (Viscous oil / Amorphous) TFA_Route->TFA_Salt HCl_Salt Di-HCl Salt (Crystalline solid) HCl_Route->HCl_Salt Exchange Counterion Exchange (10 mM HCl, Lyophilization) TFA_Salt->Exchange If bio-assay required Exchange->HCl_Salt

Synthetic routes and counterion exchange workflow for 4-(Oxetan-3-yl)piperazine.

Protocol A: Direct Synthesis of the Di-TFA Salt

Ideal for immediate downstream coupling in the same reaction vessel.

  • Dissolution: Dissolve tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M solution.

  • Acid Addition: Cool the solution to 0 °C. Dropwise, add an equal volume of Trifluoroacetic acid (TFA) to the stirring solution (DCM:TFA ratio of 1:1).

  • Deprotection: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Step: Monitor by LCMS. The reaction is complete when the starting material peak disappears, replaced by a mass shift of -100 Da (loss of the Boc group).

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The product will remain as a viscous, pale-yellow oil.

Protocol B: Direct Synthesis of the Di-HCl Salt

Ideal for isolating a stable, crystalline building block.

  • Dissolution: Dissolve the Boc-protected precursor (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.

  • Acid Addition: Add 4M HCl in dioxane (10.0 eq) at room temperature.

  • Deprotection & Precipitation: Stir at room temperature for 2–4 hours. Causality note: Because the resulting di-HCl salt is highly polar and insoluble in dioxane, it will crash out of solution.

  • Self-Validation Step: The formation of a dense white precipitate serves as a visual indicator of reaction progress.

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold diethyl ether (2x) to remove organic impurities, then dry under high vacuum to yield a free-flowing white powder.

Protocol C: Counterion Exchange (TFA to HCl)

Necessary when a TFA salt has been procured or synthesized, but the compound is required for cell-based assays.

  • Reconstitution: Dissolve the 4-(Oxetan-3-yl)piperazine di-TFA salt in 10 mM aqueous HCl to achieve a concentration of roughly 5 mg/mL. Causality note: A concentration of 10 mM HCl provides sufficient chloride ions to displace the trifluoroacetate without causing acidic degradation of the oxetane ring[2].

  • Lyophilization: Freeze the solution and lyophilize to dryness. The excess chloride displaces the trifluoroacetate, which evaporates as volatile TFA.

  • Iteration: Repeat the reconstitution in 10 mM HCl and lyophilization process two additional times to ensure >99% exchange.

  • Self-Validation Step: Dissolve a small aliquot in D2O and analyze via ^19F-NMR. The complete disappearance of the characteristic CF3 singlet at approximately -75 ppm confirms the successful removal of the TFA counterion.

References
  • Steuer, C., et al. "Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation." Pharmaceutics, National Institutes of Health (NIH) / PMC. Available at: [Link]

Sources

Comparative

Metabolic Stability Comparison: Oxetanyl Piperazine vs. Morpholine Derivatives

Introduction In medicinal chemistry, the morpholine ring is a privileged motif frequently used to improve aqueous solubility and modulate target interactions. However, morpholine derivatives frequently suffer from a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In medicinal chemistry, the morpholine ring is a privileged motif frequently used to improve aqueous solubility and modulate target interactions. However, morpholine derivatives frequently suffer from a critical liability: poor metabolic stability. The α -carbons adjacent to the morpholine oxygen are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation, leading to rapid in vivo clearance.

To overcome this, researchers have increasingly turned to oxetanyl piperazine (N-oxetanyl piperazine) as a superior bioisostere. This guide objectively compares the metabolic and physicochemical performance of oxetanyl piperazine against traditional morpholine derivatives, utilizing real-world data from late-stage drug discovery campaigns, specifically the development of the SYK inhibitor Lanraplenib .

Mechanistic Causality: The "Metabolic Shunt" and Basicity Modulation

When optimizing a drug candidate with a metabolically labile morpholine ring, medicinal chemists face a multi-parameter optimization challenge. The causality behind the transition from morpholine to oxetanyl piperazine follows a precise biochemical logic:

  • The Morpholine Vulnerability: CYP450 enzymes readily abstract hydrogen atoms from the α -carbons of morpholine. This initiates a "metabolic shunt" leading to ring opening and high metabolic clearance.

  • The Piperazine Intervention: Replacing the morpholine oxygen with an alkylated nitrogen (e.g., N-ethyl piperazine) eliminates this specific oxidative soft spot, significantly increasing metabolic stability. However, this creates a new problem: it drastically raises the basicity of the molecule (pKa jumps from ~6.0 to ~8.0). Highly basic compounds often suffer from poor membrane permeability, high lysosomal trapping, and off-target toxicities (such as hERG inhibition or poor functional selectivity).

  • The Oxetane Solution: Appending an oxetane ring to the piperazine nitrogen acts as a perfect physicochemical equalizer. The oxetane oxygen exerts a strong electron-withdrawing inductive effect (-I), which propagates to the adjacent nitrogen. This lowers the pKa by approximately 1.5 to 2.0 units, restoring the optimal basicity profile while maintaining the metabolic robustness of the piperazine scaffold .

Logic Morph Morpholine Motif - High Oxidative Clearance - Optimal pKa (~6.0) EthylPip N-Ethyl Piperazine - Metabolically Stable - High pKa (~8.0) - Poor Selectivity Morph->EthylPip Replace Oxygen with N-Ethyl OxetanylPip N-Oxetanyl Piperazine - Metabolically Stable - Optimal pKa (~6.4) - High Selectivity EthylPip->OxetanylPip Replace Ethyl with Oxetane

Logical progression of morpholine bioisosteric replacement to oxetanyl piperazine.

Case Study & Quantitative Data: Entospletinib to Lanraplenib

The superiority of the oxetanyl piperazine motif is best demonstrated by Gilead’s optimization of Spleen Tyrosine Kinase (SYK) inhibitors . The first-generation clinical candidate, Entospletinib, utilized a morpholine ring but suffered from high metabolic clearance and pH-dependent solubility, leading to adverse drug-drug interactions with proton pump inhibitors (PPIs).

During the optimization campaign, replacing the morpholine with a 4-ethyl-piperazine improved metabolic stability but ruined the functional selectivity between T-cells and B-cells (T/B ratio dropped to 5) due to the increased basicity. The introduction of the 4-oxetanyl-piperazine motif (yielding Lanraplenib) doubled the selectivity, restored permeability, and maintained metabolic stability.

Table 1: Physicochemical and Metabolic Comparison
ParameterMorpholine (Entospletinib)N-Ethyl Piperazine AnalogN-Oxetanyl Piperazine (Lanraplenib)
Metabolic Stability (Clearance) High (CYP Oxidation)Low (Stable)Low (Stable)
Calculated pKa ~6.08.06.4
Functional Selectivity (T/B Ratio) N/A5 (Poor)10 (Optimal)
Caco-2 Permeability ( Papp​ ) ModerateLow 5.5×10−6 cm/s (High)
Oral Bioavailability (Rat) Variable48%42% (Consistent, PPI-independent)

Data sourced from the discovery of Lanraplenib .

Experimental Methodology: Self-Validating Metabolic Stability Protocol

To objectively compare the metabolic stability of a morpholine derivative against its oxetanyl piperazine counterpart, a Human Liver Microsome (HLM) Intrinsic Clearance Assay is the gold standard. Microsomes are utilized instead of whole hepatocytes because they specifically isolate the CYP450 enzymes responsible for morpholine oxidation, providing a direct mechanistic readout.

Protocol: HLM Intrinsic Clearance Assay

Assay Principle: The test compound is incubated with HLMs and the cofactor NADPH. The disappearance of the parent compound is tracked over time via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock solution of the morpholine/oxetanyl piperazine compounds in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes to the reaction mixture to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes. Causality: This ensures the system reaches physiological temperature before the enzymatic reaction begins, preventing artificial lag phases in the kinetic data.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Quenching: At precise timepoints (0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures the CYP450 enzymes, halting metabolism precisely at the target timepoint, and precipitates proteins to protect the LC-MS/MS column from clogging.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining percentage of the parent compound.

  • Self-Validation Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. Causality: If Verapamil is not rapidly degraded, the microsomes or NADPH are compromised, invalidating the run. This creates a self-validating system ensuring trustworthy data.

Workflow Step1 1. Compound Prep (1 µM in buffer) Step2 2. Microsome Addition (Liver Microsomes) Step1->Step2 Step3 3. Pre-incubation (37°C for 5 mins) Step2->Step3 Step4 4. Reaction Initiation (Add NADPH) Step3->Step4 Step5 5. Aliquot & Quench (Cold ACN at timepoints) Step4->Step5 Step6 6. LC-MS/MS (Quantify parent) Step5->Step6

Step-by-step experimental workflow for microsomal metabolic stability assay.

Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression is the elimination rate constant ( k ). Calculate intrinsic clearance using the formula:

CLint​=Microsomal Protein Massk×Incubation Volume​

A successful morpholine-to-oxetanyl piperazine transition will demonstrate a significantly lower CLint​ value, confirming the blockade of the oxidative "metabolic shunt."

References

  • Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697–12709.[Link]

  • Currie, K. S., et al. (2020). Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases. ACS Medicinal Chemistry Letters, 11(3), 298–303.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(Oxetan-3-yl)piperazine Ditrifluoroacetic Acid Salt

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt. As a compound frequently utilized in drug discovery and development, i...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt. As a compound frequently utilized in drug discovery and development, its proper management is paramount to ensuring laboratory safety and environmental protection. This guide moves beyond simple checklists to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.

Core Principles: Understanding the Hazard Profile

The disposal protocol for 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt is dictated by the distinct chemical properties of its two primary components: the piperazine derivative and the trifluoroacetic acid (TFA) counter-ions.

  • Piperazine Moiety: Piperazine and its derivatives can cause skin and respiratory irritation.[1][2] Some may also have other systemic effects.[1] Therefore, minimizing direct contact and inhalation is a primary safety objective.

  • Trifluoroacetic Acid (TFA) Salt: TFA is a strong, corrosive acid.[3][4] Its salts, particularly when in solution or exposed to moisture, can create a corrosive environment. The presence of TFA is a major driver for classifying this compound as hazardous waste, as it can cause severe skin burns and eye damage.[3][5] It is also recognized as being harmful to aquatic life with long-lasting effects.[5][6]

A thorough risk assessment concludes that this compound must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[4][7]

Hazard ClassDescriptionPrimary Contributor
Skin Corrosion/Irritation Can cause chemical burns or severe irritation upon contact.[1][5]Trifluoroacetic Acid
Serious Eye Damage Poses a significant risk of serious, potentially irreversible eye damage.[1][5]Trifluoroacetic Acid
Respiratory Irritation Inhalation of dust may irritate the respiratory system.[2][8]Piperazine Derivative
Aquatic Toxicity Harmful to aquatic organisms, with potentially long-term environmental effects.[5][6][9]Trifluoroacetic Acid

Pre-Disposal Safety: Engineering Controls and PPE

Before handling the compound for disposal, establishing a safe working environment is critical.

Engineering Controls

All handling and preparation for the disposal of this compound, including weighing and packaging, must be conducted within a certified chemical fume hood.[4] This is the most effective way to minimize inhalation exposure to fine particulates and any potential vapors.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to prevent exposure. The selection of specific PPE is based on the combined risks of a corrosive acid salt and a biologically active piperazine derivative.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[2]Protects against splashes of solutions or accidental projection of solid particles, which can cause severe eye damage.[1]
Hand Protection Chemical-resistant nitrile or neoprene gloves.[2][8]Prevents skin contact with the corrosive and potentially sensitizing compound. Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling.[8]
Body Protection A standard laboratory coat, fully fastened.Protects skin and personal clothing from contamination.[2]
Respiratory Protection Not typically required if handled within a fume hood. If a fume hood is unavailable or if significant dust is generated, a NIOSH-approved respirator is necessary.[2][8]Prevents respiratory irritation from the inhalation of dust or aerosols.[2]

Step-by-Step Disposal Protocol

This protocol ensures that the waste is collected, contained, and stored in a manner that is safe for laboratory personnel and compliant with institutional and regulatory standards.

Step 1: Waste Segregation and Collection

Proper segregation is the foundation of safe chemical waste management. Never mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[10][11]

  • Solid Waste:

    • Carefully sweep any remaining solid 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt into a designated, compatible hazardous waste container.

    • Use non-sparking tools for this process.[12]

  • Contaminated Materials:

    • All items that have come into contact with the chemical are considered hazardous waste. This includes:

      • Gloves

      • Weighing papers

      • Pipette tips

      • Wipers

      • Empty stock vials

    • Place these items directly into the designated solid hazardous waste container.[2][4]

  • Liquid Waste (Solutions):

    • If the compound is in solution, it must be collected as liquid hazardous waste.

    • Use a dedicated, leak-proof, and chemically compatible waste container (e.g., a high-density polyethylene (HDPE) bottle).

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[13]

Step 2: Containerization and Labeling

The waste container is the primary barrier preventing environmental release.

  • Select a Compatible Container: Use a sturdy, sealable container made of material compatible with acidic and organic compounds, such as HDPE.[11] Ensure the container has a secure, tight-fitting lid.

  • Label the Container Immediately: Attach a completed hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste".[4]

    • The full, unabbreviated chemical name: "4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt".[4]

    • A clear indication of the associated hazards (e.g., "Corrosive," "Toxic").[4]

    • The date accumulation started.

Step 3: Waste Storage
  • Secure the Container: Keep the waste container tightly sealed at all times, except when adding waste.[11]

  • Use Secondary Containment: Store the sealed container within a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks.[11]

  • Designated Storage Area: Store the waste in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials (e.g., strong bases, oxidizing agents).[4][13]

Step 4: Arranging for Final Disposal
  • Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This is typically managed by the Environmental Health and Safety (EHS) department or a similarly named office.[2]

  • Provide Documentation: Accurately complete all required waste disposal forms.

  • Handover: Transfer the waste to authorized EHS personnel or a licensed hazardous waste disposal contractor for final disposal via incineration or other approved methods.[14]

The logical workflow for this entire process is visualized below.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work Inside a Chemical Fume Hood Identify Identify Waste Type FumeHood->Identify Solid Collect Solid Waste & Contaminated Materials Identify->Solid Solid or Contaminated Disposables Liquid Collect Liquid Waste (Solutions) Identify->Liquid Aqueous/Organic Solution Container Use Labeled, Compatible Hazardous Waste Container Solid->Container Liquid->Container Store Store Sealed Container in Secondary Containment in a Designated Satellite Area Container->Store EHS Contact Institutional EHS for Waste Pickup Store->EHS Pickup Transfer Waste to Authorized Personnel EHS->Pickup

Caption: Disposal workflow for 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt.

Spill Management Protocol

In the event of a spill, a calm and systematic response is crucial.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For large or unmanageable spills, contact your institution's emergency response line or EHS office immediately.

  • Don PPE: Before attempting cleanup of a minor spill, don the full PPE detailed in Section 2.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[15][16]

    • For Liquids: Contain the spill using an absorbent material, working from the outside in.

  • Collect the Waste: Carefully sweep or scoop the contained material into your designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

The decision-making process for handling waste and spills is outlined in the diagram below.

Caption: Decision tree for waste handling and spill response.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt, upholding the principles of laboratory safety and environmental stewardship.

References

  • Vertex Pharmaceuticals. (2018, January 18).
  • Santa Cruz Biotechnology.
  • CP Lab Safety. (2025, July 27). The Greenest Methods for Disposal of Hazardous Lab Chemicals.
  • Apollo Scientific. (2024, May 3).
  • University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • Thermo Fisher Scientific. (2021).
  • Sigma-Aldrich. (2026, January 26).
  • BenchChem. (2025).
  • Santa Cruz Biotechnology.
  • BASF. (2025, December 10).
  • CDH Fine Chemical.
  • American Chemical Society.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • KOREA ORGANICS & DOTS. (2023, November 2).
  • ChemicalBook. (2025, July 26). 1-(Oxetan-3-yl)
  • Tokyo Chemical Industry. (2025, January 14).
  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • BenchChem. (2025). Proper Disposal of CP-547632 TFA: A Comprehensive Guide.
  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide.
  • Tocris Bioscience. (2019, July 18).
  • Pfizer Inc. (2007, October 19).

Sources

Handling

Personal protective equipment for handling 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt

Comprehensive Safety & Handling Guide: 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt For researchers and drug development professionals, handling specialized building blocks requires moving beyond generic safety...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt

For researchers and drug development professionals, handling specialized building blocks requires moving beyond generic safety data sheets. Operational excellence relies on understanding the causality behind safety protocols. This guide provides a mechanistic hazard assessment, precise personal protective equipment (PPE) requirements, and self-validating standard operating procedures (SOPs) for handling 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt (CAS:1[1]).

Mechanistic Hazard Assessment (The "Why")

To establish a rigorous safety culture, laboratory personnel must understand the specific molecular hazards of the compounds they handle. This compound is classified as hazardous under the2[2] due to three distinct structural features:

  • Ditrifluoroacetic Acid (TFA) Salt Moiety: While formulated as a stable salt, contact with ambient moisture or physiological fluids (sweat, tears, mucous membranes) can cause localized dissociation. This leads to severe irritation or chemical burns due to the highly acidic nature of the trifluoroacetate groups.

  • Piperazine Core: Piperazine derivatives are well-documented respiratory and dermal sensitizers. Repeated exposure to aerosolized dust can trigger allergic contact dermatitis or asthma-like sensitization.

  • Oxetane Ring: The incorporation of an oxetane ring increases the compound's overall lipophilicity and metabolic stability. While beneficial for drug efficacy, this lipophilicity enhances the rate of dermal penetration if the chemical breaches your primary PPE barrier.

Quantitative Data & Safety Specifications

To ensure rapid decision-making, all critical quantitative parameters and PPE standards are summarized below.

Parameter / RequirementSpecificationMechanistic Rationale
CAS Number 1404373-75-6Unique identifier for EHS regulatory tracking.
Molecular Weight 370.25 g/mol Essential for precise stoichiometric calculations.
Storage Conditions ≤ 4 °C, Desiccated, DarkPrevents hygroscopic moisture absorption and degradation of3[3].
Glove Standard EN 374 / EU 2016/425Nitrile (≥ 0.11 mm thickness) provides a sufficient barrier against lipophilic penetration[4].
Eye Protection EN 166 / NIOSHTight-sealing goggles prevent ocular exposure to aerosolized TFA salt particulates[4].
Hood Face Velocity 80–100 fpmEnsures complete capture of aerosolized particulates without creating disruptive turbulence.

Standard Operating Procedure: Safe Handling & Weighing

This self-validating protocol ensures that every step actively mitigates the risks associated with electrostatic dispersion and chemical exposure.

Step 1: Preparation & Environmental Control Verify that the chemical fume hood is operational with a face velocity of 80–100 fpm. Clear the workspace of incompatible chemicals, particularly strong bases or oxidizers, which can react violently with TFA salts.

Step 2: Static Mitigation Because fine TFA salt powders are highly prone to electrostatic dispersion, use an anti-static weighing boat. Pass an ionizing bar over the balance and tools prior to dispensing to prevent the powder from aerosolizing into the breathing zone.

Step 3: Dispensing Using a clean, grounded micro-spatula, carefully transfer the solid. Never pour directly from the source vial. Pouring generates hazardous dust plumes that can bypass standard ventilation.

Step 4: Dissolution If dissolving the compound, slowly add the solvent (e.g., DMSO) down the interior wall of the weighing vessel. This technique prevents splashing and mitigates any mild exothermic reactions that occur during dissolution.

Step 5: Decontamination Wipe down the balance and surrounding surfaces with a damp paper towel moistened with a 5% sodium bicarbonate solution. This mildly alkaline solution actively neutralizes trace trifluoroacetic acid. Follow this with a standard 70% ethanol wipe to remove organic residues.

Emergency Spill Response & Disposal Plan

In the event of a spill, standard sweeping will aerosolize the piperazine sensitizer. Follow this validated containment pathway:

Step 1: Immediate Isolation If a spill occurs outside of the fume hood, immediately evacuate personnel from the immediate vicinity to prevent inhalation of sensitizing dust.

Step 2: Containment & Suppression Do not attempt to sweep the dry powder. Cover the spilled material with a damp, chemically inert absorbent pad. The moisture physically suppresses aerosolization while the pad absorbs the active material.

Step 3: Collection Use a non-sparking, plastic scoop to transfer the damp absorbent and spilled material into a sealable, chemically resistant hazardous waste container.

Step 4: Chemical Neutralization Wash the spill zone with a 5% sodium bicarbonate solution to neutralize any residual trifluoroacetate ions, then rinse thoroughly with distilled water.

Step 5: Waste Segregation Label the sealed container explicitly as "Halogenated Organic Waste" (due to the presence of CF3 groups) and transfer it to your institutional Environmental Health and Safety (EHS) department for high-temperature incineration.

Operational Workflow Visualization

G A Pre-Operation Risk Assessment B Don Mandatory PPE (EN 374 / EN 166) A->B C Fume Hood Transfer (Draft 80-100 fpm) B->C D Weighing & Dissolution (Anti-static tools) C->D E Decontaminate Workspace D->E G Spill Response (Damp Absorbent) D->G If Spill Occurs F Waste Segregation (Halogenated) E->F G->E Post-Spill Cleanup

Workflow for the safe handling and spill response of TFA salt compounds.

References

  • Iris Biotech GmbH. "Safety Data Sheet - trifluoroacetic acid salt". Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt
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4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt
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